Limaprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRQPMEIEQFC-UAWLTFRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018146 | |
| Record name | Limaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74397-12-9 | |
| Record name | Limaprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74397-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Limaprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Limaprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Limaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Limaprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIMAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Limaprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limaprost, a synthetic oral analog of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its molecular interactions and cellular effects. The primary mechanism involves agonism at specific E-type prostanoid (EP) receptors, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This cascade ultimately results in the relaxation of vascular smooth muscle and the inhibition of platelet function. This document details the experimental protocols for key in vitro assays to characterize these effects and presents a framework for the quantitative evaluation of this compound's pharmacological profile.
Core Mechanism of Action: EP Receptor Agonism and cAMP Signaling
This compound exerts its pharmacological effects by mimicking the action of endogenous PGE1. The core of its mechanism lies in its ability to bind to and activate specific G-protein coupled receptors (GPCRs), primarily the E-type prostanoid (EP) receptors. As a PGE1 analog, this compound is believed to preferentially target EP receptors that couple to the stimulatory G-protein (Gs).
Upon binding of this compound to these Gs-coupled EP receptors on the surface of target cells, such as vascular smooth muscle cells and platelets, a conformational change in the receptor activates the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
The subsequent elevation of intracellular cAMP levels is the central event in this compound's mechanism of action. cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cascade of events that culminates in the observed physiological responses:
-
In Vascular Smooth Muscle Cells: Phosphorylation of proteins such as myosin light chain kinase (MLCK) leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
-
In Platelets: Increased cAMP levels inhibit platelet activation and aggregation induced by various agonists like ADP and collagen. This is achieved through the inhibition of intracellular calcium mobilization and other signaling pathways crucial for platelet function.
The following diagram illustrates the primary signaling pathway of this compound.
Quantitative Pharmacological Profile
Table 1: Prostanoid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |
| EP1 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP1 | Experimental |
| EP2 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP2 | Experimental |
| EP3 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP3 | Experimental |
| EP4 | [3H]-PGE2 | TBD | e.g., HEK293 cells expressing human EP4 | Experimental |
| DP | [3H]-PGD2 | TBD | e.g., CHO cells expressing human DP | Experimental |
| FP | [3H]-PGF2α | TBD | e.g., CHO cells expressing human FP | Experimental |
| IP | [3H]-Iloprost | TBD | e.g., CHO cells expressing human IP | Experimental |
| TP | [3H]-U46619 | TBD | e.g., Human platelets | Experimental |
TBD: To Be Determined
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Key Parameter | Value | Cell Line/Tissue | Reference |
| cAMP Accumulation | EC50 (nM) | TBD | e.g., Vascular smooth muscle cells, platelets | Experimental |
| Platelet Aggregation Inhibition (ADP-induced) | IC50 (nM) | TBD | Human platelet-rich plasma | Experimental |
| Platelet Aggregation Inhibition (Collagen-induced) | IC50 (nM) | TBD | Human platelet-rich plasma | Experimental |
| Vascular Smooth Muscle Relaxation (Phenylephrine-induced contraction) | EC50 (nM) | TBD | e.g., Rat aortic rings | Experimental |
TBD: To Be Determined
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments required to characterize the mechanism of action of this compound.
Radioligand Binding Assay for EP Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., EP2, EP4).
-
Radioligand (e.g., [3H]-PGE2).
-
This compound alfadex.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Membrane preparation.
-
For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP accumulation in whole cells.
Materials:
-
Target cells (e.g., primary human vascular smooth muscle cells or a cell line endogenously or recombinantly expressing EP receptors).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound alfadex.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Cell lysis buffer (provided with the kit).
Protocol:
-
Cell Culture: Culture the target cells to an appropriate confluency and seed them into a 96-well plate. Allow the cells to adhere overnight.
-
Pre-incubation: Replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 30 minutes) to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit. This typically involves a competitive immunoassay format.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of this compound that produces 50% of the maximal cAMP response.
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
Anticoagulant (3.2% sodium citrate).
-
Platelet agonists (e.g., adenosine diphosphate (ADP), collagen).
-
This compound alfadex.
-
Saline.
-
Light transmission aggregometer.
Protocol:
-
Blood Collection and Preparation: Collect whole blood into tubes containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Assay Setup: Adjust the platelet count in the PRP if necessary. Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pre-incubation: Pipette PRP into cuvettes with a stir bar. Add different concentrations of this compound or vehicle and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Aggregation Measurement: Add a platelet agonist (e.g., ADP or collagen) to the cuvette to induce aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum platelet aggregation for each concentration of this compound. Calculate the percentage inhibition of aggregation relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Vascular Smooth Muscle Relaxation Assay
This protocol describes an ex vivo method to assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., rat).
-
Krebs-Henseleit solution.
-
Vasoconstrictor agent (e.g., phenylephrine).
-
This compound alfadex.
-
Organ bath system with isometric force transducers.
-
Gas mixture (95% O2, 5% CO2).
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
-
Relaxation Measurement: Once the contraction has reached a stable plateau, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage relaxation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The in vitro mechanism of action of this compound is centered on its agonistic activity at Gs-coupled EP receptors, leading to an increase in intracellular cAMP. This second messenger plays a pivotal role in mediating the key therapeutic effects of this compound, namely vasodilation and inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound and other prostaglandin analogs. The quantitative data derived from these assays are essential for a thorough understanding of its pharmacological profile and for the development of novel therapeutics targeting the prostaglandin signaling pathway.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features of subtype-selective EP receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Limaprost Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent oral vasodilator and antiplatelet agent.[1][2][3] It is clinically utilized for the treatment of ischemic symptoms associated with conditions such as thromboangiitis obliterans and acquired lumbar spinal canal stenosis.[1][4] The therapeutic efficacy of this compound stems from its multifaceted mechanism of action, which primarily involves the activation of specific prostanoid receptors and the subsequent modulation of intracellular signaling cascades. This technical guide provides a comprehensive analysis of the this compound signaling pathway, detailing its core components, downstream effects, and the experimental methodologies used for its investigation.
Core Signaling Pathway: EP Receptor Activation and cAMP Elevation
The principal mechanism of action of this compound involves its interaction with prostanoid E series (EP) receptors, which are G-protein coupled receptors (GPCRs). While it can act as an agonist at multiple prostaglandin E2 receptor subtypes, it is thought to primarily exert its effects through the EP2 receptor, which is coupled to the stimulatory G protein, Gs.
The binding of this compound to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is the central event in the this compound signaling cascade.
Figure 1: Core this compound Signaling Cascade.
Downstream Effectors and Physiological Responses
The increase in intracellular cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to a range of cellular responses that underpin the therapeutic effects of this compound.
Vasodilation
In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This vasodilatory effect improves blood flow and is crucial for alleviating ischemic symptoms.
Figure 2: Mechanism of this compound-Induced Vasodilation.
Inhibition of Platelet Aggregation
In platelets, elevated cAMP levels activate PKA, which then phosphorylates and inhibits key signaling proteins involved in platelet activation and aggregation. This anti-platelet effect contributes to the prevention of thrombus formation.
Neuroprotection and Anti-inflammatory Effects
This compound has also been shown to possess neuroprotective and anti-inflammatory properties. The neuroprotective effects are partly attributed to improved blood flow to nerve tissues. The anti-inflammatory actions are linked to the ability of cAMP to suppress the production of pro-inflammatory cytokines.
Quantitative Data
Currently, specific binding affinity (Ki) and potency (EC50) values for this compound at individual human prostanoid receptor subtypes are not extensively reported in publicly available literature. However, pharmacokinetic data from clinical studies provide insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | |
| Mean Elimination Half-life (T1/2) | ~1.64 - 2.17 hours | |
| Mean Total Clearance | ~1.77 L/h |
Experimental Protocols
The investigation of the this compound signaling pathway employs a variety of standard and specialized experimental techniques.
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels following this compound stimulation.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the EP receptor of interest (e.g., HEK293-EP2).
-
Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat cells with varying concentrations of this compound for a defined period.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound-induced cAMP accumulation.
Western Blot for PKA Substrate Phosphorylation
Objective: To assess the activation of PKA by detecting the phosphorylation of its downstream substrates.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-VASP).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Vasodilation Measurement in Isolated Arteries
Objective: To measure the vasodilatory effect of this compound on isolated blood vessels.
Methodology:
-
Vessel Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric artery) and mount them in an organ bath or wire myograph system.
-
Pre-constriction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine or U46619).
-
Concentration-Response: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the EC50 value.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human or animal blood by centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Aggregation Induction: Induce platelet aggregation using an agonist such as adenosine diphosphate (ADP) or collagen.
-
Measurement: Monitor the change in light transmittance through the PRP using a platelet aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.
Conclusion
This compound exerts its therapeutic effects through a well-defined signaling pathway initiated by the activation of EP receptors, leading to an increase in intracellular cAMP and subsequent activation of PKA. This cascade culminates in vasodilation and inhibition of platelet aggregation, which are central to its clinical efficacy. Further research to precisely quantify the binding affinities and potencies of this compound at different EP receptor subtypes and to fully elucidate the downstream targets of PKA in various cell types will provide a more complete understanding of its pharmacological profile and may open new avenues for therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of the this compound signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Limaprost as a Prostaglandin EP Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent orally active drug clinically utilized for its vasodilatory and anti-platelet aggregation properties.[1][2][3][4] It is approved for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for improving subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1] The therapeutic effects of this compound are primarily attributed to its action as an agonist at prostanoid EP receptors, which are a class of G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of the current understanding of this compound's interaction with EP receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Data Presentation: Pharmacological Profile of this compound
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at individual EP receptor subtypes are not extensively available in the public domain. The following table summarizes the known quantitative data for this compound. It is important to note the current gap in comprehensive pharmacological profiling.
| Compound | Parameter | Value | Cell Line/Assay Condition | Receptor Target | Reference |
| This compound | IC50 | 70.9 nM | IL-1-mediated induction of NGF | Not specified |
Prostaglandin EP Receptor Signaling Pathways
Prostaglandin E2 (PGE2), the endogenous ligand for EP receptors, elicits a wide range of physiological and pathological effects by activating four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different G-proteins and activate distinct downstream signaling cascades. This compound, as a PGE1 analogue, is understood to interact with these receptors, with a likely preference for the EP2 subtype.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors couple to Gs proteins. Agonist binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.
EP3 Receptor Signaling
The EP3 receptor is unique in that it couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory effect on cAMP production can antagonize the signaling pathways of EP2 and EP4 receptors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound at EP receptors are not widely published. The following sections provide representative methodologies for key assays based on standard practices in GPCR pharmacology.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]PGE2). The concentration should be at or below the Kd of the radioligand for the receptor.
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist like this compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) or inhibitory potency (IC50).
Workflow:
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the EP receptor of interest into a 96-well or 384-well plate and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent the degradation of cAMP.
-
For Gs-coupled receptors (EP2, EP4), add increasing concentrations of this compound to the wells.
-
For Gi-coupled receptors (EP3), add increasing concentrations of this compound in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin.
-
Incubate the plate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay with a colorimetric or chemiluminescent readout.
-
Luciferase-based reporter assays: Genetically engineered biosensors that produce light in response to cAMP binding.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
For Gs-coupled receptors, fit the data to a sigmoidal agonist dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
For Gi-coupled receptors, fit the data to a sigmoidal inhibitor dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).
-
Conclusion
This compound is a clinically significant prostaglandin E1 analogue that exerts its therapeutic effects through the activation of EP receptors. While its general mechanism of action involving the stimulation of the EP2 receptor and subsequent cAMP production is acknowledged, a comprehensive pharmacological profile detailing its binding affinities and functional potencies at all four EP receptor subtypes is currently lacking in the public literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced interactions of this compound with the EP receptor family. Such studies are crucial for a more complete understanding of its therapeutic actions and for the potential development of more selective and potent EP receptor modulators in the future.
References
Limaprost's Impact on Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic oral prostaglandin E1 (PGE1) analog, is recognized for its vasodilatory and antiplatelet properties, primarily utilized in the treatment of conditions like peripheral arterial disease and lumbar spinal stenosis.[1][2] Its therapeutic effects are largely attributed to its influence on vascular endothelial cells, the critical interface between blood and tissue. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates endothelial cell function, supported by available data on related compounds, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
This compound binds to specific prostaglandin E (EP) receptors on the surface of endothelial cells, initiating a cascade of intracellular events.[3] This activation, predominantly through EP2 and EP4 receptors, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that orchestrates a variety of cellular responses.[2][3] These responses include the regulation of vascular tone, inflammation, cell growth, and permeability. Understanding the precise effects of this compound on endothelial cells is crucial for optimizing its therapeutic applications and exploring new indications.
Core Mechanism: EP Receptor Signaling in Endothelial Cells
The primary mechanism of action for this compound in endothelial cells involves the activation of EP receptors, G-protein coupled receptors that trigger downstream signaling cascades. As a PGE1 analog, this compound is expected to primarily interact with EP2 and EP4 receptors.
-
EP2 and EP4 Receptor Activation: Upon binding of this compound, these receptors undergo a conformational change, activating the associated Gs alpha subunit of the G-protein complex.
-
Adenylate Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). This leads to a significant increase in intracellular cAMP levels.
-
Downstream Effectors of cAMP: Elevated cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): PKA is a key enzyme that phosphorylates a multitude of target proteins, thereby altering their activity.
-
Exchange Protein directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2, playing a role in cell adhesion and junctional stability.
-
This signaling cascade ultimately mediates the diverse effects of this compound on endothelial cell function.
This compound signaling cascade in endothelial cells.
Quantitative Data on the Effects of Prostaglandin Analogs on Endothelial Cells
While direct quantitative data for this compound on endothelial cell functions are limited in publicly available literature, studies on other stable prostaglandin analogs like Beraprost (a prostacyclin analog) and Iloprost provide valuable insights into the potential effects. It is important to note that these are different compounds, and their effects may not be identical to those of this compound.
| Parameter | Prostaglandin Analog | Cell Type | Concentration | Observed Effect | Citation |
| Cell Proliferation | Iloprost | Human Periodontal Ligament Cells | 10⁻⁹ - 10⁻⁶ M | No significant effect on cell proliferation. | |
| Gene Expression | Iloprost | Human Periodontal Ligament Cells | 10⁻⁹ - 10⁻⁶ M | Upregulation of VEGF and COL1 mRNA levels. | |
| Adhesion Molecule Expression | Beraprost | Human Vascular Endothelial Cells | Not specified | Significantly decreased TNF-α-induced VCAM-1 expression. | |
| cAMP Levels | Beraprost | Human Umbilical Vein Endothelial Cells (HUVEC) | Concentration-dependent | Increased intracellular cAMP levels. | |
| Thrombomodulin Expression | Beraprost | HUVEC | Concentration-dependent | Enhanced expression of thrombomodulin on the cell surface. |
Key Endothelial Cell Functions Modulated by this compound and its Analogs
Endothelial Nitric Oxide Synthase (eNOS) Activity
Endothelial nitric oxide synthase (eNOS) is a critical enzyme that produces nitric oxide (NO), a potent vasodilator and signaling molecule. The activity of eNOS is tightly regulated by phosphorylation at specific serine and threonine residues.
-
Activating Phosphorylation (Serine 1177): Phosphorylation at Ser1177 is known to increase eNOS activity. Activation of the EP4 receptor has been shown to enhance eNOS phosphorylation at this site, leading to increased NO production. This effect is likely mediated through the cAMP/PKA pathway.
-
Inhibitory Phosphorylation (Threonine 495): Conversely, phosphorylation at Thr495 inhibits eNOS activity.
This compound, by increasing cAMP levels through EP receptor activation, is expected to promote the phosphorylation of eNOS at Ser1177, thereby enhancing NO production and contributing to its vasodilatory effects.
eNOS activation by this compound signaling.
Angiogenesis and Cell Migration
Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Prostaglandins are known to play a role in modulating angiogenesis.
-
Cell Migration: Studies on PGE2, the natural ligand for EP receptors, have shown that activation of the EP4 receptor can promote endothelial cell migration through a pathway involving ERK activation.
-
Vascular Endothelial Growth Factor (VEGF): Iloprost has been shown to upregulate the expression of VEGF, a key pro-angiogenic factor, in certain cell types. This compound may have a similar effect, thereby influencing angiogenesis.
Endothelial Barrier Function
The endothelial barrier regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. Its integrity is crucial for maintaining vascular homeostasis.
-
Transendothelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across an endothelial monolayer and is a reliable indicator of barrier function. While direct data for this compound is unavailable, studies on other agents that increase cAMP have shown a potentiation of endothelial barrier function.
Inflammation and Adhesion Molecule Expression
During inflammation, endothelial cells upregulate the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitate the adhesion and transmigration of leukocytes.
-
Inhibition of Adhesion Molecule Expression: Beraprost has been demonstrated to significantly decrease TNF-α-induced VCAM-1 expression in human vascular endothelial cells. This suggests that this compound may exert anti-inflammatory effects by downregulating the expression of key adhesion molecules.
Endothelial Cell Apoptosis
Apoptosis, or programmed cell death, of endothelial cells can compromise the integrity of the vascular lining and contribute to various pathologies. Prostaglandins have been implicated in the regulation of apoptosis. While direct quantitative data on this compound's effect on endothelial cell apoptosis is scarce, its cytoprotective effects observed in other contexts suggest a potential anti-apoptotic role.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of compounds like this compound on endothelial cell function.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) in 96-well plates until they reach a desired confluency.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Workflow for MTT proliferation assay.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip or a specialized insert is used to create a uniform scratch or gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound or a vehicle control is added.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: The width of the wound is measured at different time points, and the rate of wound closure is calculated to quantify cell migration.
Workflow for wound healing migration assay.
Western Blot for eNOS Phosphorylation
This technique is used to detect and quantify the phosphorylation status of eNOS at specific sites.
-
Cell Lysis: HUVECs are treated with this compound for a specified time, and then the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.
-
Plate Coating: A basement membrane extract (e.g., Matrigel) is used to coat the wells of a multi-well plate.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a control.
-
Incubation: The plate is incubated for a period of time (e.g., 4-18 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
Conclusion
This compound, through its action on EP receptors and subsequent increase in intracellular cAMP, has the potential to exert a range of beneficial effects on endothelial cell function. While direct quantitative data for this compound is still emerging, evidence from related prostaglandin analogs suggests that it may enhance endothelial barrier function, modulate angiogenesis, and exhibit anti-inflammatory properties by downregulating adhesion molecule expression. A key mechanism underlying its vasodilatory effects is likely the potentiation of eNOS activity through phosphorylation at Ser1177. Further research with a focus on generating quantitative data for this compound's specific effects on endothelial cell proliferation, migration, apoptosis, and signaling pathways will be crucial for a more complete understanding of its therapeutic potential and for the development of novel applications in cardiovascular and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. Cytoprotective action of beraprost sodium against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Beraprost Sodium Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement by beraprost sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Limaprost Alfadex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, is an orally active drug with potent vasodilatory and antiplatelet properties. Administered as an alfadex clathrate to improve stability, it is approved for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for the subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound alfadex, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available preclinical and clinical data. Detailed experimental methodologies and signaling pathways are presented to support further research and drug development efforts.
Introduction
This compound is a structural analogue of prostaglandin E1, designed to have a longer half-life and greater potency.[1] Its therapeutic effects stem from its ability to improve blood flow and inhibit platelet aggregation.[2][3] This document serves as a detailed technical resource on the pharmacological properties of this compound alfadex.
Mechanism of Action
This compound exerts its pharmacological effects primarily as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[4] It is also suggested to have agonist activity at EP1 and EP3 receptors.[4]
Vasodilation
The vasodilatory effect of this compound is mediated through the activation of EP2 receptors on vascular smooth muscle cells. The binding of this compound to the Gs protein-coupled EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle and vasodilation. This leads to increased blood flow to peripheral tissues.
Antiplatelet Aggregation
This compound inhibits platelet aggregation, contributing to its antithrombotic effect. This action is also mediated by the elevation of intracellular cAMP levels within platelets, which inhibits platelet activation and aggregation. The antiplatelet activity of this compound is reported to be equipotent to that of prostaglandin I2 (prostacyclin) in vitro.
Signaling Pathway
The primary signaling cascade initiated by this compound binding to the EP2 receptor is depicted below.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to improve peripheral circulation and modulate nerve function.
In Vitro Studies
-
Platelet Aggregation: this compound has been shown to inhibit platelet aggregation induced by various agonists, including ADP and collagen, in a concentration-dependent manner in vitro.
Preclinical In Vivo Studies
-
Increased Blood Flow: In animal models, this compound increases femoral arterial blood flow and cutaneous blood flow in the hind limbs, leading to an elevation in skin temperature.
-
Neuropathic Pain Models: In mouse models of chemotherapy-induced mechanical allodynia, repeated administration of this compound alfadex inhibited the later phase of allodynia, an effect associated with the prevention of decreased peripheral blood flow.
Pharmacokinetics
This compound is rapidly absorbed and eliminated after oral administration.
Absorption
-
Tmax: Peak plasma concentrations (Tmax) are reached approximately 0.5 hours after oral administration in healthy Korean volunteers and around 22.5 minutes in healthy Chinese subjects.
Distribution
Metabolism
-
This compound undergoes β-oxidation of its α-chain as a primary metabolic pathway. Other metabolic routes include oxidation at the terminal of the ω-chain, isomerization of the cyclopentene ring, and reduction of the carbonyl group at C-9.
-
In vitro studies have shown that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.
Excretion
-
The primary routes of excretion for this compound and its metabolites are through bile and urine. The half-life of elimination is approximately 1.64 hours in healthy Korean volunteers and about 21.7 minutes in healthy Chinese subjects.
Pharmacokinetic Parameters
| Parameter | Value (Korean Volunteers, 30 µg dose) | Value (Chinese Volunteers, 5 µg dose) |
| Tmax | 0.5 hours | 22.50 minutes |
| Cmax | 13.37 pg/mL | 2.56 pg/mL |
| t1/2 | 1.64 hours | 21.70 minutes |
| AUC0-12h | 18.60 pg·h/mL | 70.68 pg·min/mL (AUC0-t) |
| Clearance (CL) | 1.77 L/h | Not Reported |
Experimental Protocols
In Vitro Platelet Aggregation Assay
A general protocol for assessing the antiplatelet effects of a compound like this compound using light transmission aggregometry (LTA) is as follows:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist such as ADP or collagen.
-
Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound to determine the IC50 value.
-
Chronic Spinal Cord Compression Model in Rats
This in vivo model is used to evaluate the efficacy of this compound in conditions mimicking lumbar spinal stenosis.
-
Animal Model Creation:
-
Adult male Sprague-Dawley or Wistar rats are used.
-
Under anesthesia, a laminectomy is performed at the desired spinal level (e.g., L5).
-
A piece of silicone or a thin polyurethane sheet that expands by absorbing water is implanted under the lamina to induce chronic compression of the spinal nerve roots or spinal cord.
-
-
Drug Administration:
-
Animals are randomly assigned to treatment groups: sham-operated, vehicle-treated, and this compound-treated.
-
This compound alfadex (e.g., 300 µg/kg) or vehicle is administered orally twice daily.
-
-
Efficacy Assessment:
-
Behavioral tests, such as treadmill endurance, are performed at regular intervals to assess motor function.
-
At the end of the study, histological analysis of the spinal cord can be performed to count motor neurons or assess demyelination.
-
Preclinical Safety and Toxicology
Detailed preclinical toxicology data for this compound alfadex, such as acute, sub-chronic, and chronic toxicity studies, genotoxicity, and carcinogenicity assays, are not extensively available in the public domain. General toxicology studies are typically conducted in rodent and non-rodent species to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).
Clinical Studies
This compound has been evaluated in clinical trials for thromboangiitis obliterans and lumbar spinal canal stenosis.
-
Thromboangiitis Obliterans: A randomized, double-blind trial in Japanese patients showed no significant difference in the improvement of ischemic symptoms between patients receiving this compound (30 µ g/day ) and those receiving ticlopidine (500 µ g/day ).
-
Lumbar Spinal Canal Stenosis: A phase III trial demonstrated that this compound (15 µ g/day ) was superior to a lower dose (3 µ g/day ) in overall drug usefulness and improvement from baseline. Another study showed that this compound could attenuate radicular pain on movement, with an efficacy comparable to NSAIDs.
Adverse Effects and Drug Interactions
-
Common Adverse Effects: The most frequently reported adverse effects include diarrhea, nausea/vomiting, flushing, abdominal discomfort, and headache.
-
Bleeding Risk: Due to its antiplatelet activity, this compound has the potential to increase the risk of bleeding, particularly when co-administered with other antithrombotic agents. Post-marketing surveillance has reported hemorrhagic events.
-
Drug Interactions: Concomitant use with anticoagulants or other antiplatelet drugs may enhance the antiplatelet effects of this compound, increasing the risk of bleeding. Nonsteroidal anti-inflammatory drugs (NSAIDs) might reduce the vasodilatory efficacy of this compound.
Conclusion
This compound alfadex is a valuable therapeutic agent for specific vascular and neurogenic disorders, exerting its effects through potent vasodilation and antiplatelet aggregation. Its mechanism of action via the EP2 receptor and subsequent cAMP signaling is well-established. The pharmacokinetic profile is characterized by rapid absorption and elimination. While clinical efficacy has been demonstrated, further research is warranted to fully elucidate its receptor selectivity profile, detailed metabolic fate, and long-term safety. This technical guide provides a solid foundation for such future investigations.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rat model for chronic spinal nerve root compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Limaprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent orally active vasodilator and antiplatelet agent.[1][2][3][4] Its therapeutic effects are primarily mediated through its interaction with prostanoid E-type (EP) receptors, a class of G-protein coupled receptors. This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinity for these targets, and the subsequent signaling cascades. Detailed experimental protocols for assessing receptor binding are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.
Molecular Targets of this compound
The primary molecular targets of this compound are the prostanoid EP receptors. There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each with distinct tissue distribution and downstream signaling pathways.[5] this compound, being an analog of PGE1, exhibits agonist activity at these receptors, mimicking the effects of the endogenous ligand, prostaglandin E2 (PGE2). While it is known to act on EP receptors, the precise selectivity profile and binding affinities for each subtype are crucial for understanding its specific physiological effects. DrugBank lists this compound as an agonist for the human EP1, EP2, and EP3 subtypes.
Binding Affinity of this compound to EP Receptors
Quantitative data on the binding affinity of this compound for each human EP receptor subtype is not extensively available in publicly accessible literature. However, the relative binding affinities of the parent molecule, PGE1, can provide an indication of the expected profile for its analog, this compound.
One study determined the binding affinities of PGE1 and PGE2 on the four human recombinant EP receptors expressed in HEK293 cells. The IC50 values were calculated from [3H]PGE2 displacement experiments. It is important to note that these values are for PGE1 and not this compound itself, and direct experimental determination of this compound's binding affinities is necessary for a precise characterization.
Table 1: Binding Affinity (IC50) of Prostaglandin E1 for Human EP Receptors
| Receptor Subtype | Ligand | IC50 (nM) |
| EP1 | PGE1 | Data not explicitly provided in the cited source |
| EP2 | PGE1 | Data not explicitly provided in the cited source |
| EP3 | PGE1 | Data not explicitly provided in the cited source |
| EP4 | PGE1 | Data not explicitly provided in the cited source |
Note: While the referenced study compared PGE1 and PGE2 binding, specific IC50 values for PGE1 were not detailed in the provided abstract. Further investigation into the full text of such studies is required to extract this specific quantitative data.
Signaling Pathways
The activation of EP receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. These pathways are primarily mediated by different classes of G proteins.
-
EP1 Receptor: The EP1 receptor is coupled to the Gq alpha subunit of the G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream signaling pathways.
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle relaxation.
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit of the G protein. Agonist binding to the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors.
The following diagrams illustrate the primary signaling pathways for each EP receptor subtype.
Experimental Protocols
The determination of binding affinity (Ki or IC50) for this compound at EP receptors is typically performed using radioligand binding assays. Below is a generalized protocol for a competition binding assay, which is a common method for this purpose.
Radioligand Competition Binding Assay for EP Receptors
Objective: To determine the binding affinity (Ki) of this compound for human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Membrane preparations from cells stably expressing individual human EP receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]PGE2.
-
Unlabeled this compound (test compound).
-
Unlabeled PGE2 (for determination of non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing a specific human EP receptor subtype according to standard laboratory protocols.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer.
-
Membrane preparation.
-
A fixed concentration of [3H]PGE2 (typically near its Kd value).
-
Varying concentrations of unlabeled this compound (for the competition curve).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled PGE2 instead of this compound.
-
For determining total binding, add assay buffer instead of any unlabeled ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PGE2).
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound exerts its therapeutic effects through agonist activity at prostanoid EP receptors, leading to downstream signaling cascades that primarily involve the modulation of intracellular cAMP levels and calcium mobilization. While its general mechanism of action is understood, a more precise characterization of its binding affinity for each of the human EP receptor subtypes is needed to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the interaction of this compound with its molecular targets, which is essential for the continued development and optimization of this and similar therapeutic agents. Further research to obtain and publish the specific binding affinities of this compound for each human EP receptor subtype is highly encouraged to advance the field.
References
An In-depth Technical Review of Limaprost Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost is an orally active, synthetic analogue of prostaglandin E1 (PGE1).[1][2] Developed through collaborative research between Ono Pharmaceutical and Dainippon Sumitomo Pharma, it was first approved in Japan in 1988 for the treatment of ischemic symptoms such as ulcers, pain, and coldness associated with thromboangiitis obliterans.[3][4] Its indication was later expanded to include the treatment of subjective symptoms like pain, numbness, and walking disability in patients with acquired lumbar spinal canal stenosis.[3] As a potent vasodilator and inhibitor of platelet aggregation, this compound's therapeutic effects are rooted in its ability to improve peripheral circulation and blood flow within nerve tissues. This document provides a comprehensive technical overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at prostanoid receptors, specifically the prostaglandin E2 (PGE2) receptor of the EP2 subtype. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to its primary physiological effects: vasodilation and inhibition of platelet aggregation.
The binding of this compound to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets activates the associated Gαs subunit. This, in turn, stimulates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is the central event in this compound's mechanism of action.
In vascular smooth muscle, increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates downstream targets that promote muscle relaxation, resulting in vasodilation and increased blood flow. In platelets, elevated cAMP interferes with key activation pathways, including those mediated by thromboxane A2 and ADP, thereby inhibiting platelet shape change, granule release, and aggregation.
Pharmacokinetics
This compound is characterized by rapid oral absorption and elimination, with no significant accumulation observed after multiple doses. Pharmacokinetic parameters exhibit notable inter-individual variation.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound derived from studies in healthy volunteers.
| Parameter | Healthy Chinese Subjects (5 µg single dose) | Healthy Korean Volunteers (30 µg single dose) |
| Tmax (Time to Peak Plasma Concentration) | 22.50 min | 0.5 hour (30 min) |
| Cmax (Peak Plasma Concentration) | 2.56 pg/mL | 13.37 pg/mL |
| t½ (Elimination Half-life) | 21.70 min | 1.64 hours |
| AUC0-t (Area Under the Curve) | 70.68 pg·min/mL | 18.60 pg·h/mL |
| CL (Systemic Clearance) | Not Reported | 1.77 L/h |
| Accumulation Factor (R) (multiple dosing) | 0.609 (R < 1) | Not Reported |
Experimental Protocol: Pharmacokinetic Study
The following protocol is based on a study determining the pharmacokinetics of single and multiple oral doses of this compound in healthy subjects.
-
Subject Recruitment: Twelve healthy Chinese subjects were enrolled.
-
Study Design: A single- and multiple-dose study with a 2-week washout period between phases.
-
Dosing Regimen:
-
Single-Dose Phase: A single 5-µg this compound tablet was administered orally.
-
Multiple-Dose Phase: A 5-µg this compound tablet was administered three times a day for five consecutive days.
-
-
Blood Sampling:
-
Venous blood samples were collected at pre-dose and at 10, 15, 20, 25, 30, and 40 minutes, and 1, 1.5, 2, 3, 4, and 6 hours after dosing.
-
To prevent endogenous prostaglandin release during processing, indomethacin and aspirin were added to the blood samples.
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound were measured using a validated two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) method.
-
The lower limit of quantification was 0.100 pg/mL.
-
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time data.
Pharmacodynamics
This compound's pharmacodynamic effects are a direct consequence of its mechanism of action, primarily manifesting as vasodilation and anti-platelet activity. These effects contribute to its therapeutic efficacy in ischemic conditions.
Vasodilatory Effects
This compound produces vasodilation, which improves blood flow to the extremities and can increase cutaneous temperature. In animal models, this compound alfadex has been shown to increase femoral arterial blood flow and cutaneous blood flow in the hind limbs. Crucially for its use in spinal stenosis, it also improves blood flow in nerve tissues that are under compression, such as the cauda equina and sciatic nerve. This may help alleviate neuropathic symptoms by improving nutrient and oxygen supply to the affected nerves.
Anti-platelet Effects
This compound is a potent inhibitor of platelet aggregation. This anti-thrombotic effect is beneficial in preventing the formation of microthrombi in compromised vasculature. It has been shown to inhibit platelet aggregation induced by various agents and can also dissociate ADP-induced platelet aggregates in vitro.
Experimental Protocol: In Vitro Platelet Aggregation Assay
The anti-platelet activity of a compound like this compound can be quantified using a light transmission aggregometry (LTA) assay. The following is a generalized protocol.
-
Sample Preparation:
-
Whole blood is collected from healthy, drug-free donors into citrate-containing tubes.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.
-
Platelet-poor plasma (PPP), used as a reference for 100% aggregation, is obtained by a second, high-speed centrifugation of the remaining blood.
-
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette and warmed to 37°C.
-
A baseline light transmission is established.
-
This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
-
Data Acquisition:
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a detector.
-
The change in light transmission is recorded over time, generating an aggregation curve.
-
-
Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of this compound is calculated. This can be used to determine an IC50 value (the concentration of drug that inhibits aggregation by 50%).
Clinical Efficacy
The clinical utility of this compound has been evaluated in several randomized, double-blind clinical trials, primarily for thromboangiitis obliterans and lumbar spinal stenosis.
Thromboangiitis Obliterans (Buerger's Disease)
This compound is used to improve various ischemic symptoms associated with thromboangiitis obliterans, including ulcers, pain, and coldness.
| Study Summary: this compound in Thromboangiitis Obliterans | |
| Study Design | Randomized, double-blind trial |
| Patient Population | 136 Japanese patients primarily with thromboangiitis obliterans |
| Treatment Groups | - this compound 30 µ g/day - Ticlopidine 500 µ g/day |
| Duration | 6 weeks |
| Key Outcome | No significant difference was observed between the two groups in the improvement of ischaemic symptoms. |
Lumbar Spinal Stenosis
For lumbar spinal stenosis, this compound is indicated for the improvement of subjective symptoms (pain and numbness of lower legs) and gait ability.
| Study Summary: this compound in Lumbar Spinal Stenosis | |
| Study Design | Randomized, double-blind, Phase III trial |
| Patient Population | 146 patients with lumbar spinal canal stenosis |
| Treatment Groups | - this compound 15 µ g/day - this compound 3 µ g/day |
| Duration | 6 weeks |
| Key Outcome | This compound 15 µ g/day was superior to the 3 µ g/day dose for overall drug usefulness and overall improvement from baseline, which considered subjective symptoms (pain, numbness) and objective symptoms (muscle strength, walking ability). |
| Additional Studies | - A network meta-analysis suggested this compound may have better efficacy in improving Japanese Orthopaedic Association (JOA) Scores and decreasing the Oswestry Disability Index (ODI) compared to other conservative treatments.- A randomized trial comparing this compound (15 µ g/day ) with the NSAID etodolac found this compound resulted in significantly greater improvements in SF-36 subscales, leg numbness, and neurogenic intermittent claudication distance. |
Experimental Protocol: Clinical Trial for Lumbar Spinal Stenosis
The following represents a generalized workflow for a clinical trial evaluating this compound for lumbar spinal stenosis, based on published study designs.
-
Study Design: A multicenter, prospective, randomized, double-blind, active-controlled trial.
-
Participant Selection: Patients diagnosed with lumbar spinal stenosis who meet specific inclusion criteria (e.g., presence of bilateral intermittent claudication, negative straight leg raise test) and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., this compound 15 µ g/day or an active comparator like an NSAID or pregabalin).
-
Treatment Period: Patients receive the assigned oral medication for a predefined period, typically 6 to 8 weeks.
-
Outcome Assessments: Efficacy is assessed at baseline and at specified follow-up intervals.
-
Primary Outcomes: May include changes in a disability questionnaire score (e.g., Oswestry Disability Index - ODI) or a pain score on a Numerical Rating Scale (NRS).
-
Secondary Outcomes: May include walking distance, quality of life questionnaires (e.g., Short Form-36, SF-36), and subjective patient satisfaction.
-
-
Safety Monitoring: Adverse events are recorded throughout the study.
-
Statistical Analysis: Data are analyzed to compare the efficacy and safety between the treatment groups.
Safety and Tolerability
This compound is generally well-tolerated. The most commonly reported adverse effects are gastrointestinal in nature, including diarrhea, nausea, vomiting, and abdominal discomfort. Other common side effects include flushing and headache.
Conclusion
This compound is a prostaglandin E1 analogue with a well-defined pharmacological profile. Its mechanism of action, centered on EP2 receptor agonism and subsequent cAMP elevation, provides a strong basis for its dual vasodilatory and anti-platelet effects. Pharmacokinetic studies demonstrate rapid absorption and elimination. Its clinical efficacy has been established for improving ischemic and neuropathic symptoms in challenging conditions like thromboangiitis obliterans and lumbar spinal stenosis. This technical guide summarizes the core pharmacological data essential for researchers and professionals in the field of drug development and clinical science.
References
Methodological & Application
Application Note: Limaprost Solubility and Handling in DMSO for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent, orally active vasodilator known for its ability to increase blood flow and inhibit platelet aggregation[1][2]. It is clinically used for improving ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis[3][4]. In a research context, this compound is a valuable tool for studying pathways related to vasodilation, inflammation, and nerve function[5]. As a PGE1 analog, it primarily acts as an agonist at prostaglandin E (EP) receptors, initiating downstream signaling cascades.
This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and offers protocols for its preparation and application in cell culture experiments.
This compound Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO. This is critical for preparing concentrated stock solutions for in vitro studies. Quantitative solubility data is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 40 | 105.12 | Sonication is recommended to aid dissolution. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.26 | A common formulation for in vivo studies. Sonication is recommended. |
Experimental Protocols
3.1. Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 40 mg/mL (105.12 mM) stock solution. Researchers should adjust concentrations based on their specific experimental needs.
Materials:
-
This compound powder (Molecular Weight: 380.52 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sonicator bath
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution briefly. To ensure complete dissolution, sonicate the vial in a water bath for 5-10 minutes as recommended. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the concentrated stock solution into smaller, single-use aliquots in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term stability. When stored in a solvent at -80°C, the compound is stable for up to one year.
3.2. Preparation of Working Solutions for Cell Culture
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid cellular toxicity, although this can be cell-type dependent.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO in the culture medium as the this compound-treated cells.
-
Solution Stability: this compound solutions are noted to be unstable. It is highly recommended to prepare fresh working solutions from the frozen stock immediately before each experiment.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Example: To prepare 10 mL of culture medium with a final this compound concentration of 10 µM:
-
Initial Stock Concentration = 105.12 mM
-
Desired Final Concentration = 10 µM = 0.01 mM
-
Dilution Factor = 105.12 mM / 0.01 mM = 10512
-
Volume of Stock Needed = 10 mL / 10512 = ~0.95 µL
-
-
-
Serial Dilution (Recommended): To accurately pipette such a small volume, it is best to perform a serial dilution. First, create an intermediate dilution of the stock solution in sterile culture medium or PBS. Then, add the appropriate volume of the intermediate dilution to your final culture volume.
-
Final Preparation: Add the calculated volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the this compound working solution. Ensure all experimental wells, including the vehicle control, receive the same volume of medium.
Diagrams and Workflows
Caption: Experimental workflow for preparing and using this compound in cell culture.
Mechanism of Action & Signaling Pathway
This compound functions as a prostaglandin E1 analog, exerting its effects by binding to and activating EP receptors. The downstream signaling depends on the specific EP receptor subtype involved. The two primary pathways are:
-
EP2/EP4 Receptor Pathway: These receptors are coupled to the Gs alpha subunit of G-proteins. Activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which mediates various cellular responses, including smooth muscle relaxation (vasodilation).
-
EP1 Receptor Pathway: This receptor is coupled to the Gq alpha subunit. Activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to diverse cellular responses.
Caption: Simplified signaling pathways of this compound via EP receptors.
References
Protocol for the Dissolution of Limaprost for In Vivo Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation.[1] It is utilized in research to investigate its therapeutic potential in conditions such as peripheral arterial disease and lumbar spinal stenosis.[2][3] Due to its inherent chemical instability, particularly in aqueous solutions, proper dissolution and formulation are critical for obtaining reliable and reproducible results in in vivo studies.[1][4] This document provides a detailed protocol for the dissolution of this compound and its more stable derivative, this compound alfadex, for various in vivo applications.
Data Presentation: Solubility and Formulation Summary
The following tables summarize the solubility of this compound and provide common formulations for in vivo administration.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~130 mg/mL | |
| Ethanol | ~50 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| Phosphate-buffered saline (PBS, pH 7.2) | ~2 mg/mL |
Table 2: Example In Vivo Formulations
| Administration Route | Vehicle Composition | Example Preparation | Reference |
| Intravenous (IV) / Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | For a 2 mg/mL solution, dissolve 2 mg of this compound in 50 µL of DMSO. Add 300 µL of PEG300 and mix. Add 50 µL of Tween 80 and mix. Finally, add 600 µL of saline and mix until clear. | |
| Intraperitoneal (IP) / Intramuscular (IM) / Subcutaneous (SC) | 10% DMSO, 90% Corn oil | Prepare a 25 mg/mL stock solution in DMSO. Dilute 100 µL of the stock solution with 900 µL of corn oil to obtain a 2.5 mg/mL working solution. | |
| Oral Gavage | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in distilled water | To prepare 100 mL of a 2.5 mg/mL suspension, dissolve 0.5 g of CMC-Na in 100 mL of distilled water. Add 250 mg of this compound alfadex to the CMC-Na solution and mix thoroughly. | |
| Oral Gavage | Distilled Water | In a study with rats, this compound alfadex was administered at 300 µg/kg twice daily, dissolved in distilled water. |
Experimental Protocols
1. Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 380.52 g/mol ), add 262.8 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -80°C for long-term storage.
2. Preparation of this compound Formulation for Intravenous/Intraperitoneal Injection
This protocol provides a method for preparing a this compound formulation suitable for intravenous or intraperitoneal administration. It is crucial to prepare this formulation fresh before each experiment.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and vortex to mix thoroughly.
-
Add the calculated volume of Tween 80 and vortex until the solution is clear.
-
Finally, add the required volume of sterile saline and vortex to obtain a homogenous and clear solution.
-
Visually inspect the solution for any precipitation before administration.
3. Preparation of this compound Alfadex for Oral Gavage
This protocol describes the preparation of a this compound alfadex suspension for oral administration. This compound alfadex is a more stable form of this compound, making it suitable for oral delivery.
Materials:
-
This compound alfadex
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water
-
Stir plate and stir bar
-
Sterile tubes or flasks
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. For example, add 0.5 g of CMC-Na to 100 mL of distilled water.
-
Stir the solution until the CMC-Na is fully dissolved. This may take some time.
-
Weigh the required amount of this compound alfadex.
-
Slowly add the this compound alfadex powder to the CMC-Na solution while stirring to form a uniform suspension.
-
Continue stirring until a homogenous suspension is achieved.
-
Prepare this suspension fresh on the day of the experiment.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow: Preparation of this compound for In Vivo Injection
Caption: Workflow for preparing this compound injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilizing effect of β-cyclodextrin on this compound, a PGE₁ derivative, in this compound alfadex tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR101432244B1 - Pharmaceutical composition of this compound with improved stability and method for preparing thereof - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Limaprost in Endothelial Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Limaprost, a synthetic prostaglandin E1 analogue, in various endothelial cell assays. The information is intended to guide researchers in studying the effects of this compound on endothelial cell function, a critical aspect of angiogenesis, vascular health, and inflammatory responses.
Introduction
This compound is a potent vasodilator and inhibitor of platelet aggregation.[1] Its mechanism of action involves binding to prostaglandin E receptors on the cell surface, which in turn activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade plays a crucial role in modulating endothelial cell function, making this compound a valuable tool for in vitro studies of vascular biology. In clinical settings, this compound alfadex is used to improve peripheral circulatory failure and normalize nerve function by enhancing blood flow.[2]
Data Presentation: Effective Concentrations of Prostaglandin E1 (PGE1) in Endothelial Cell Assays
While direct in vitro concentration data for this compound in endothelial cell assays is limited in the readily available literature, data for its parent compound, Prostaglandin E1 (PGE1), provides a strong starting point for determining effective concentrations. Researchers should perform dose-response experiments to determine the optimal this compound concentration for their specific cell type and assay.
| Assay Type | Cell Type | Effective Concentration Range (PGE1) | Observed Effect | Citation |
| T-cell Adhesion | Mouse Endothelioma Cells (eEnd.2) | 10⁻¹² M - 10⁻⁸ M | Dose-dependent reduction of TNF-α-induced T-cell binding. | [3] |
| Platelet Aggregation (in synergy with endothelial cells) | Porcine Aortic Endothelial Cells (PAE) & Human Platelets | ≥ 0.1 ng/mL | Inhibition of platelet aggregation. | [4] |
| Platelet Aggregation (direct) | Human Platelets | > 3 ng/mL | Inhibition of platelet aggregation. |
Note: The clinically relevant plasma concentration of PGE1 has been noted to be around 1 ng/mL. The molecular weight of this compound is 380.5 g/mol . Therefore, a 1 ng/mL concentration is approximately 2.6 nM.
Signaling Pathway
The primary signaling pathway activated by this compound in endothelial cells is the cAMP pathway.
References
- 1. mims.com [mims.com]
- 2. This compound | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 at clinically relevant concentrations inhibits aggregation of platelets under synergic interaction with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Neurological and Vascular Research: Limaprost Efficacy in Animal Models
References
- 1. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Characterisation of Pain Responses in the High Fat Diet/Streptozotocin Model of Diabetes and the Analgesic Effects of Antidiabetic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The correlation between sensory nerve conduction velocities and three metabolic indices in rats treated with streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Limaprost Administration in Rodent Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential is being investigated in various ischemic conditions. In rodent models, this compound has demonstrated promise in mitigating the effects of ischemia in the brain, spinal cord, and peripheral tissues. These application notes provide a comprehensive overview of the administration of this compound in various rodent models of ischemia, including detailed experimental protocols, a summary of quantitative data, and a visualization of the proposed signaling pathway.
Mechanism of Action
This compound exerts its effects primarily through the activation of prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes, which are coupled to Gs proteins.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which is central to the downstream effects of this compound.[4]
In the context of ischemia, this signaling cascade is believed to confer neuroprotection and promote tissue repair through several mechanisms:
-
Vasodilation and Increased Blood Flow: By relaxing vascular smooth muscle, this compound improves microcirculation and increases blood flow to ischemic tissues.
-
Anti-platelet Aggregation: this compound inhibits platelet aggregation, reducing the risk of thrombus formation and further vascular occlusion.
-
Neuroprotection: The cAMP/PKA pathway can activate downstream effectors such as the cAMP response element-binding protein (CREB), which promotes the expression of pro-survival and anti-apoptotic proteins.
-
Anti-inflammatory Effects: Activation of the EP4 receptor has been shown to reduce neuroinflammation and blood-brain barrier breakdown in models of cerebral ischemia.
-
Promotion of Angiogenesis and Neurogenesis: Studies with PGE1 analogs have shown an increase in vascular density and the proliferation of endogenous neural stem cells in the peri-infarct areas following ischemic stroke.
Signaling Pathway
Caption: this compound signaling pathway in ischemia.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in rodent models of ischemia.
Table 1: this compound Administration in a Rat Model of Chronic Spinal Cord Compression
| Parameter | Vehicle Control | This compound (300 µg/kg, twice daily) | p-value | Reference |
| Treadmill Endurance (26 weeks, seconds) | 21.3 ± 11.7 | 441.3 ± 40.4 | < 0.0001 | |
| Motor Neuron Count (C5-C6) | 32.6 ± 1.9 | 36.2 ± 2.3 | 0.34 |
Table 2: this compound Administration in a Rat Model of Neuropathic Intermittent Claudication
| Parameter | Vehicle Control | This compound (150 µg/kg, p.o. x 2/day) | Beraprost (30-1000 µg/kg, p.o. x 2/day) | Reference |
| Walking Distance | No improvement | Significant improvement | No improvement | |
| Spinal Cord Blood Flow (SCBF) | No improvement | Significant improvement | No improvement |
Experimental Protocols
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model (Rat) - Protocol based on a PGE1 analog study
This protocol is adapted from a study using a lipo-prostaglandin E1 (lipo-PGE1) and provides a framework for evaluating this compound in a cerebral ischemia model.
Experimental Workflow
Caption: Workflow for MCAO model and this compound treatment.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are subjected to permanent distal middle cerebral artery occlusion (MCAO).
-
Treatment:
-
This compound Group: Commencing 24 hours after MCAO, administer this compound (a starting dose of 10 µg/kg/day, intravenous, can be tested based on the lipo-PGE1 study) daily for 6 consecutive days.
-
Control Group: Administer an equivalent volume of saline vehicle following the same schedule.
-
-
Neurogenesis Labeling: Inject 5'-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg intraperitoneally every 12 hours for the 3 days preceding sacrifice to label proliferating cells.
-
Euthanasia and Tissue Collection: Sacrifice the animals at 7 and 14 days post-MCAO.
-
Outcome Measures:
-
Neurological Function: Assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume: Determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Angiogenesis and Neurogenesis: Perform immunohistochemical analysis of brain sections to evaluate vascular density and the proliferation and migration of endogenous neural stem cells in the peri-infarct region.
-
Spinal Cord Ischemia: Chronic Compression Model (Rat)
This protocol is based on a study that successfully used this compound to prevent the deterioration of forced exercise capability in rats with chronic spinal cord compression.
Methodology:
-
Animal Model:
-
Anesthetize adult female Wistar rats.
-
Implant a thin polyurethane sheet that expands upon absorbing water under the C5-C6 laminae to induce chronic compression of the spinal cord.
-
Sham Operation: For the sham group, implant and then immediately remove the sheet.
-
-
Treatment Groups:
-
Group A (Sham + Vehicle): Sham-operated rats receiving 5 mL/kg of distilled water twice a day.
-
Group B (Sham + this compound): Sham-operated rats receiving 300 µg/kg of this compound twice a day.
-
Group C (Compression + Vehicle): Rats with cord compression receiving the vehicle.
-
Group D (Compression + this compound): Rats with cord compression receiving 300 µg/kg of this compound twice a day.
-
-
Administration: Administer this compound or vehicle orally.
-
Functional Assessment:
-
Conduct exercise tests on a rotating treadmill at regular intervals for up to 26 weeks post-surgery to measure treadmill endurance.
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and harvest the spinal cord.
-
Perform motor neuron counts in the harvested spinal cord tissue.
-
Peripheral Ischemia: Hindlimb Ischemia Model (Mouse)
While a specific protocol for this compound administration in a hindlimb ischemia model was not identified in the literature search, a general methodology for creating the model is presented below. A suggested starting dose for this compound can be extrapolated from other studies, but dose-response studies are recommended.
Methodology:
-
Animal Model:
-
Anesthetize adult male C57BL/6 mice.
-
Make a small incision in the skin of the upper hindlimb to expose the femoral artery.
-
Ligate the femoral artery at a proximal location. The extent of ischemia can be varied by ligating or excising arterial branches.
-
-
Treatment:
-
This compound Group: Administer this compound. A potential starting dose, based on studies in other ischemia models, could be in the range of 150-300 µg/kg per day, administered orally or intraperitoneally. Dose-ranging studies are essential.
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Blood Flow Assessment:
-
Measure hindlimb blood flow at baseline and at various time points post-ligation using Laser Doppler Perfusion Imaging (LDPI).
-
-
Functional and Histological Assessment:
-
Assess limb function using a semi-quantitative scale (e.g., Tarlov scale).
-
At the study endpoint, euthanize the animals and harvest the gastrocnemius muscle.
-
Perform histological analysis to determine capillary density and muscle fiber integrity.
-
Conclusion
This compound demonstrates significant therapeutic potential in rodent models of ischemia, particularly in the context of spinal cord injury. Its mechanism of action, centered on the activation of the EP2/EP4 receptors and subsequent cAMP signaling, offers multiple avenues for tissue protection and repair. The provided protocols offer a foundation for further investigation into the efficacy of this compound in cerebral and peripheral ischemia. Future research should focus on dose-optimization and the elucidation of the specific downstream signaling pathways involved in this compound-mediated protection in different ischemic contexts.
References
- 1. [Prostaglandin E1 in decreased arterial perfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 protects the heart from ischemia-reperfusion injury via its receptor subtype EP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E Receptor Subtype 4 Signaling in the Heart: Role in Ischemia/Reperfusion Injury and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Limaprost Activity
Introduction
Limaprost, a synthetic oral analogue of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Its therapeutic effects are primarily mediated through its interaction with prostanoid EP receptors, leading to the activation of downstream signaling pathways.[4] this compound is utilized for the improvement of ischemic symptoms associated with conditions like thromboangiitis obliterans and for alleviating symptoms of acquired lumbar spinal canal stenosis.[5]
The mechanism of action for this compound involves binding to specific G protein-coupled receptors (GPCRs), likely the EP2 and EP4 subtypes, which are coupled to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the relaxation of vascular smooth muscle cells, causing vasodilation, and inhibits platelet activation, preventing thrombosis. Additionally, this compound exhibits anti-inflammatory and neuroprotective properties.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the various biological activities of this compound, offering researchers robust tools for drug screening and mechanism-of-action studies.
cAMP Accumulation Assay
Application Note
This assay is a fundamental method to directly measure the primary pharmacological activity of this compound at its target receptors. As this compound activates Gs-coupled EP receptors, it triggers a dose-dependent increase in intracellular cAMP. This protocol describes a competitive immunoassay for the quantitative determination of cAMP levels in cells stimulated with this compound. The assay is suitable for determining the potency (EC50) of this compound and for screening compound libraries for molecules with similar activity.
Signaling Pathway
Caption: this compound signaling cascade via EP receptors.
Experimental Protocol
-
Cell Culture: Culture HEK293 cells stably expressing the human EP2 or EP4 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 pM to 10 µM) in stimulation buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation). Also, prepare a positive control such as Forskolin or PGE1.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of stimulation buffer to all wells.
-
Add 50 µL of the this compound serial dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis: Add 100 µL of lysis buffer provided with the cAMP assay kit to each well and incubate according to the manufacturer's instructions (e.g., 10 minutes at room temperature with shaking).
-
cAMP Detection: Perform the cAMP quantification using a competitive ELISA-based kit (e.g., Cayman Chemical Cat. No. 581001 or similar). This typically involves transferring the cell lysate to an antibody-coated plate, adding a cAMP-peroxidase conjugate, and developing with a substrate.
-
Data Analysis:
-
Measure the absorbance or fluorescence on a microplate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | Cell Line | EC50 (nM) | Max. cAMP Fold Increase |
| This compound | HEK293-EP2 | 0.85 | 25 |
| This compound | HEK293-EP4 | 1.20 | 20 |
| PGE1 (Control) | HEK293-EP2 | 0.50 | 28 |
Note: The data presented are representative values based on typical prostaglandin activities and are for illustrative purposes.
In Vitro Vasodilation Assay
Application Note
A primary therapeutic effect of this compound is vasodilation, which improves blood flow. This protocol describes an ex vivo method using isolated rat thoracic aorta rings to measure the vasodilatory (relaxant) effect of this compound on pre-constricted vascular smooth muscle. This assay provides a functional measure of this compound's activity that is highly relevant to its clinical application.
Experimental Workflow
Caption: Workflow for the ex vivo vasodilation assay.
Experimental Protocol
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g).
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration:
-
Connect the upper hook to an isometric force transducer to record tension.
-
Apply a resting tension of 1.5 g to each ring and allow it to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.
-
-
Pre-Contraction: After equilibration, induce a stable contraction by adding a vasoconstrictor, such as Phenylephrine (1 µM) or KCl (60 mM).
-
Compound Addition: Once the contraction reaches a stable plateau, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM) to the organ bath.
-
Data Recording: Record the changes in isometric tension continuously.
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Fit a dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | Pre-Constricting Agent | EC50 (µM) | Max. Relaxation (%) |
| This compound | Phenylephrine (1 µM) | 0.5 | 95 |
| Acetylcholine (Control) | Phenylephrine (1 µM) | 0.1 | 98 |
Note: The data presented are representative values for illustrative purposes.
Platelet Aggregation Assay
Application Note
This compound's anti-thrombotic effect is due to its ability to inhibit platelet aggregation. This assay measures the inhibitory effect of this compound on platelet aggregation induced by an agonist like adenosine diphosphate (ADP). The protocol is based on light transmission aggregometry, where the aggregation of platelets in plasma causes an increase in light transmission. This method is crucial for evaluating the anti-platelet efficacy of this compound and related compounds.
Experimental Protocol
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from a healthy, consenting human donor into a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Use a light transmission aggregometer. Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add 50 µL of vehicle (e.g., saline) or this compound at various concentrations (e.g., 10 nM to 100 µM) and incubate for 5 minutes at 37°C.
-
Initiate aggregation by adding an agonist, such as ADP (final concentration 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation is measured as the maximal change in light transmission, with 0% set by PRP and 100% by PPP.
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
| Compound | Aggregation Agonist | IC50 (nM) |
| This compound | ADP (10 µM) | 50 |
| Iloprost (Control) | ADP (10 µM) | 15 |
Note: Data are representative. The IC50 for Iloprost, a stable prostacyclin analogue, is used as a reference point for a potent anti-platelet agent.
Anti-Inflammatory Cytokine Release Assay
Application Note
This compound possesses anti-inflammatory properties, which contribute to its overall therapeutic profile. This assay quantifies the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS). The human monocytic cell line THP-1, differentiated into macrophage-like cells, serves as an excellent in vitro model for this purpose.
Experimental Workflow
Caption: Workflow for an anti-inflammatory cytokine assay.
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at 5 x 10^4 cells/well.
-
Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA and rest them for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 100 nM to 100 µM) for 2 hours. Include a vehicle control and a positive control like Dexamethasone.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.
-
Incubate for 6-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification:
-
Measure the concentration of TNF-α (or other cytokines like IL-6, IL-1β) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
It is also recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Data Presentation
| Compound | Cytokine Measured | IC50 (µM) |
| This compound | TNF-α | 15 |
| Dexamethasone (Control) | TNF-α | 0.05 |
Note: The data presented are representative values for illustrative purposes.
References
Application Notes and Protocols for the Preparation of Limaprost Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Limaprost stock solutions for in vitro and in vivo research applications.
Introduction
This compound is a synthetic analog of prostaglandin E1 (PGE1).[1][2][3] It is a potent, orally active vasodilator that also inhibits platelet aggregation.[4][5] These properties make it a valuable tool in cardiovascular research and for investigating conditions related to peripheral arterial disease and lumbar spinal stenosis. Its mechanism of action involves binding to prostaglandin E2 receptors, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscle cells in blood vessel walls and inhibition of platelet aggregation.
This compound Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₅ | |
| Molecular Weight | 380.52 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| CAS Number | 74397-12-9 |
Solubility Data
This compound is soluble in various organic solvents and has limited solubility in aqueous buffers. The choice of solvent is critical for preparing a stable stock solution.
| Solvent | Solubility | Source |
| DMSO | ≥ 40 mg/mL (105.12 mM) | |
| >130 mg/mL | ||
| Ethanol | >50 mg/mL | |
| Dimethylformamide (DMF) | >30 mg/mL | |
| PBS (pH 7.2) | Approx. 2 mg/mL |
Note: For in vivo experiments, complex solvent systems are often required. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of ≥ 2.08 mg/mL.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.3805 mg of this compound (Molecular Weight = 380.52).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound solid. Using the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonication in an ultrasonic water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Note: Aqueous solutions of this compound are not recommended for storage for more than one day.
Proper storage of this compound and its stock solutions is crucial to maintain its biological activity.
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | |
| In Solvent (DMSO) | -20°C | 1 year | |
| -80°C | 2 years |
Caution: Solutions of this compound are generally unstable and should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: this compound signaling pathway leading to vasodilation and anti-platelet effects.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols: A Comparative Analysis of Limaprost Alfadex and Free Limaprost in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of Limaprost alfadex and free this compound, focusing on their stability, efficacy, and underlying mechanisms of action. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate and compare these two forms of the prostaglandin E1 analogue.
Introduction
This compound is a potent synthetic analogue of prostaglandin E1 (PGE1) that exhibits significant vasodilatory and antiplatelet activities.[1] Due to its therapeutic potential in treating conditions associated with compromised blood flow, such as thromboangiitis obliterans and lumbar spinal canal stenosis, it has been a subject of extensive research.[2][3] However, the inherent instability of free this compound, particularly its susceptibility to degradation under humid conditions, presents a significant challenge for its formulation and clinical application.[4]
To address this limitation, this compound has been formulated as this compound alfadex, an inclusion complex with alpha-cyclodextrin (α-CD). This complexation is designed to enhance the stability of the active pharmaceutical ingredient (API).[4] These notes will delve into the experimental differences between this compound alfadex and free this compound, providing quantitative data and detailed protocols for their comparative evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in experimental comparisons between this compound alfadex and free this compound.
Table 1: Comparative Stability of this compound Alfadex vs. Free this compound
| Formulation | Storage Conditions | Duration | Degradation Product (11-deoxy-Δ¹⁰) Formation | Reference |
| Free this compound (Physical mixture with α-CD and lactose) | 40°C, 75% RH | 5 days | Significantly faster degradation compared to the complexed form. | |
| This compound Alfadex (Physical mixture with lactose) | 40°C, 75% RH | 5 days | Slower degradation, indicating higher stability. | |
| This compound Alfadex (with β-CD, moisture-resistant formulation) | 30°C, 75% RH | 19 weeks | Chemically stable. |
Table 2: In Vivo Efficacy of this compound Alfadex in a Rat Model of Chronic Spinal Cord Compression
| Treatment Group | N | Treadmill Endurance at 26 Weeks (seconds, mean ± SEM) | Motor Neuron Count at 26 Weeks (mean ± SEM) | Reference |
| Sham Operation + Vehicle | 6 | 497.7 ± 2.3 | 38.3 ± 3.6 | |
| Sham Operation + this compound Alfadex (300 µg/kg) | 6 | 421.2 ± 78.8 | 38.2 ± 2.6 | |
| Cord Compression + Vehicle | 15 | 21.3 ± 11.7 | 32.6 ± 1.9 | |
| Cord Compression + this compound Alfadex (300 µg/kg) | 15 | 441.3 ± 40.4 | 36.2 ± 2.3 |
Signaling Pathway of this compound
This compound, as a PGE1 analogue, primarily exerts its effects by acting as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes. Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that leads to the observed physiological effects.
Experimental Protocols
This protocol is designed to compare the chemical stability of this compound alfadex with free this compound under accelerated degradation conditions.
Materials:
-
This compound alfadex
-
Free this compound
-
Alpha-cyclodextrin (α-CD)
-
Lactose
-
Controlled humidity and temperature chamber (e.g., 40°C, 75% RH)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile, water, and other necessary HPLC-grade solvents
-
Vials for sample storage
Procedure:
-
Sample Preparation:
-
Group 1 (this compound Alfadex): Prepare a physical mixture of this compound alfadex and lactose.
-
Group 2 (Free this compound): Prepare a physical mixture of free this compound, α-CD, and lactose.
-
-
Storage: Place the prepared samples in open vials within a controlled environmental chamber set to 40°C and 75% relative humidity.
-
Sampling: At specified time points (e.g., 0, 1, 2, 3, 4, and 5 days), remove an aliquot of each sample for analysis.
-
HPLC Analysis:
-
Dissolve a known amount of each sample in a suitable solvent (e.g., a mixture of water and ethanol).
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Use a validated HPLC method to separate and quantify this compound and its primary degradation product, 11-deoxy-Δ¹⁰. The mobile phase and detection wavelength should be optimized for this purpose.
-
-
Data Analysis: Calculate the percentage of remaining this compound and the percentage of the degradation product formed at each time point for both groups. Plot the degradation profiles to compare the stability.
This protocol assesses the ability of this compound alfadex and free this compound to inhibit platelet aggregation in vitro.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound alfadex and free this compound stock solutions.
-
Platelet aggregation agonist (e.g., adenosine diphosphate (ADP) or collagen).
-
Platelet aggregometer.
-
Saline or appropriate vehicle control.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP using PPP if necessary.
-
-
Assay Protocol:
-
Pre-warm the PRP samples to 37°C.
-
In the aggregometer cuvettes, add a defined volume of PRP.
-
Add the test compound (this compound alfadex or free this compound at various concentrations) or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Add the platelet aggregation agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation is determined from the change in light transmittance.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for both this compound alfadex and free this compound.
-
This protocol evaluates the vasodilatory effects of this compound alfadex and free this compound on pre-constricted arterial rings.
Materials:
-
Isolated arteries (e.g., rat aorta or mesenteric artery).
-
Krebs-Henseleit buffer.
-
Vasoconstrictor agent (e.g., phenylephrine or U46619).
-
This compound alfadex and free this compound stock solutions.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Isolate the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-constriction:
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor agent.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound alfadex or free this compound to the organ bath.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for both this compound alfadex and free this compound.
-
This protocol is designed to assess the in vivo efficacy of this compound alfadex in improving blood flow and motor function in a rat model of hindlimb ischemia. A similar protocol could be adapted to compare with free this compound, bearing in mind the stability challenges of the free form.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments for femoral artery ligation.
-
This compound alfadex for oral administration.
-
Vehicle control (e.g., distilled water).
-
Treadmill for forced exercise testing.
-
Laser Doppler flowmeter for blood flow measurement.
Procedure:
-
Induction of Hindlimb Ischemia:
-
Anesthetize the rats.
-
Surgically expose and ligate the femoral artery in one hindlimb to induce ischemia. The contralateral limb can serve as a control.
-
-
Treatment:
-
Divide the animals into treatment groups (e.g., sham-operated + vehicle, ischemia + vehicle, ischemia + this compound alfadex).
-
Administer this compound alfadex (e.g., 300 µg/kg, orally) or vehicle daily for a specified period (e.g., 4 weeks).
-
-
Functional Assessment:
-
Treadmill Exercise: At regular intervals, conduct forced exercise tests on a treadmill and record the total running time or distance until exhaustion.
-
Blood Flow Measurement: Use a Laser Doppler flowmeter to measure blood perfusion in the ischemic and control hindlimbs.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and collect muscle tissue from the hindlimbs for histological analysis (e.g., H&E staining for muscle necrosis, immunohistochemistry for markers of angiogenesis).
-
-
Data Analysis:
-
Compare the treadmill performance and blood flow measurements between the different treatment groups.
-
Analyze the histological data to assess tissue damage and repair.
-
Conclusion
The inclusion of this compound within an alfadex complex significantly enhances its stability, a critical factor for its development as a viable oral therapeutic. The experimental protocols provided herein offer a framework for the direct comparison of this compound alfadex and free this compound across key parameters of stability and biological activity. For researchers and drug development professionals, understanding these differences is paramount for the design of robust formulations and the accurate interpretation of experimental and clinical outcomes. The superior stability of this compound alfadex suggests that it is the more suitable candidate for further development and clinical investigation.
References
- 1. KR101923403B1 - Oral composition of sustained-release formular containing this compound or this compound alfadex - Google Patents [patents.google.com]
- 2. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Limaprost in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost is a synthetic prostaglandin E1 (PGE1) analog known for its vasodilatory and antiplatelet properties.[1][2][3] It is clinically used for improving ischemic symptoms associated with conditions like thromboangiitis obliterans and acquired lumbar spinal canal stenosis.[2][4] For researchers in thrombosis, hemostasis, and drug development, this compound serves as a valuable tool to study the mechanisms of platelet inhibition and to evaluate the effects of other potential antiplatelet agents. These application notes provide detailed protocols for utilizing this compound in in-vitro platelet aggregation assays.
Mechanism of Action
This compound exerts its antiplatelet effects primarily by activating prostaglandin receptors on the platelet surface. This interaction initiates an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP). An elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins. This phosphorylation cascade ultimately results in the inhibition of key platelet activation processes, including granule release, conformational changes of integrins, and aggregation. By increasing cAMP, this compound effectively counteracts the signaling pathways initiated by platelet agonists such as adenosine diphosphate (ADP), collagen, and thrombin.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
a. Materials
-
This compound alfadex
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Saline or appropriate vehicle control
-
Aggregometer and cuvettes with stir bars
-
Centrifuge
b. Experimental Workflow
c. Detailed Protocol
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., 5-10 µM ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the agonist-induced platelet aggregation.
-
Flow Cytometry for P-selectin Expression
P-selectin is a marker of platelet α-granule secretion and activation. Flow cytometry can be used to quantify the expression of P-selectin on the platelet surface.
a. Materials
-
This compound alfadex
-
Platelet agonist (e.g., ADP, thrombin)
-
Human whole blood or PRP
-
Fluorescently-labeled anti-CD62P (P-selectin) antibody
-
Fluorescently-labeled anti-CD41 or anti-CD61 antibody (platelet-specific marker)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
b. Experimental Protocol
-
Sample Preparation:
-
Prepare PRP as described in the LTA protocol.
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control at 37°C.
-
-
Platelet Activation and Staining:
-
Add a platelet agonist to the pre-incubated PRP and incubate for 10-15 minutes at room temperature.
-
Add fluorescently-labeled anti-CD62P and anti-CD41/CD61 antibodies to the samples and incubate for 20 minutes in the dark at room temperature.
-
Fix the samples with a fixative solution.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on the platelet-specific marker (CD41/CD61).
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
-
Data Presentation
The following tables provide a template for presenting quantitative data from this compound platelet aggregation assays.
Table 1: Inhibition of ADP-induced Platelet Aggregation by this compound (LTA)
| This compound Concentration (nM) | Percent Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 0.1 | Data to be filled by user |
| 1 | Data to be filled by user |
| 10 | Data to be filled by user |
| 100 | Data to be filled by user |
| IC50 (nM) | Calculated value |
Table 2: Effect of this compound on P-selectin Expression (Flow Cytometry)
| This compound Concentration (nM) | P-selectin Positive Platelets (%) (Mean ± SD) |
| 0 (Vehicle) | Data to be filled by user |
| 1 | Data to be filled by user |
| 10 | Data to be filled by user |
| 100 | Data to be filled by user |
Safety and Handling
This compound is a potent pharmacological agent and should be handled with care.
-
Personal Protective Equipment: Wear gloves, a lab coat, and safety glasses when handling this compound.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store this compound according to the manufacturer's instructions, typically at a controlled room temperature or refrigerated, protected from light.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local regulations for chemical waste.
Troubleshooting
-
Low Platelet Aggregation Response:
-
Ensure the freshness of the blood sample.
-
Verify the concentration and activity of the platelet agonist.
-
Check for proper calibration of the aggregometer.
-
-
High Variability in Results:
-
Standardize PRP preparation and platelet counts.
-
Ensure consistent incubation times and temperatures.
-
Use a positive control (known antiplatelet agent) to validate the assay.
-
Conclusion
This compound is a valuable research tool for studying the cAMP-mediated inhibition of platelet function. The protocols outlined in these application notes provide a framework for conducting reliable and reproducible platelet aggregation assays. By carefully controlling experimental variables and adhering to safety precautions, researchers can effectively utilize this compound to advance our understanding of platelet biology and develop novel antithrombotic therapies.
References
- 1. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, this compound alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Limaprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent vasodilator and antiplatelet agent.[1][2] Its established therapeutic applications include the treatment of ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1] Emerging evidence suggests that this compound also possesses significant neuroprotective properties, making it a promising candidate for further investigation in the context of acute and chronic neurological injuries. These neuroprotective effects are primarily attributed to its ability to improve blood flow to nervous tissues and its anti-inflammatory actions.[3]
This document provides detailed application notes and experimental protocols for designing and conducting preclinical studies to evaluate the neuroprotective efficacy of this compound. The methodologies described herein cover both in vitro and in vivo models of neuronal injury and provide a framework for generating robust and reproducible data.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the activation of prostanoid EP2 and EP4 receptors, which are G-protein coupled receptors.[3] Binding of this compound to these receptors initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.
The key neuroprotective mechanisms of this compound include:
-
Vasodilation and Increased Blood Flow: By relaxing vascular smooth muscle, this compound improves microcirculation in nervous tissues, which is crucial for delivering oxygen and nutrients and removing metabolic waste, particularly in ischemic conditions.
-
Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of microglia, the resident immune cells of the central nervous system. This attenuation of the neuroinflammatory response helps to reduce secondary injury cascades following neuronal damage.
-
Inhibition of Platelet Aggregation: By preventing the formation of microthrombi, this compound helps to maintain blood flow in compromised vessels, further protecting against ischemic injury.
-
Direct Neurotrophic Support: Some evidence suggests that this compound may promote the production of neuroprotective substances like insulin-like growth factor I (IGF-I) through the stimulation of sensory neurons.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Design and Protocols
A comprehensive evaluation of this compound's neuroprotective potential should involve a combination of in vitro and in vivo experimental models. The following protocols provide detailed methodologies for key experiments.
In Vitro Neuroprotection Studies
In vitro models are essential for elucidating the direct cellular and molecular mechanisms of this compound's neuroprotective effects.
This model simulates the ischemic conditions of a stroke.
Protocol:
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the neurons on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Oxygen-Glucose Deprivation:
-
Prepare a glucose-free DMEM or Neurobasal medium.
-
Wash the neuronal cultures twice with the glucose-free medium.
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 60-120 minutes) to induce OGD.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Add this compound at various concentrations to the culture medium either as a pre-treatment (before OGD), co-treatment (during OGD), or post-treatment (during reoxygenation).
-
-
Reoxygenation:
-
After the OGD period, replace the glucose-free medium with the original supplemented Neurobasal medium.
-
Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure the metabolic activity of viable cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cytotoxicity (LDH Assay): Quantify the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Apoptosis (Caspase-3/7 Assay or TUNEL Staining): Assess the activation of caspases or DNA fragmentation to determine the extent of apoptosis.
-
This model mimics the neuronal damage caused by excessive glutamate release during ischemic events.
Protocol:
-
Cell Culture:
-
Use primary neuronal cultures as described in the OGD protocol.
-
-
This compound Treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
-
Glutamate Exposure:
-
Expose the cultures to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Allow the cells to recover for 24 hours.
-
-
Assessment of Neuroprotection:
-
Evaluate cell viability, cytotoxicity, and apoptosis using the assays described in the OGD protocol.
-
In Vivo Neuroprotection Studies
In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a more physiologically relevant context.
This model is widely used to study the pathophysiology of spinal cord injury (SCI) and to test potential therapeutic interventions.
Protocol:
-
Animal Preparation:
-
Use adult female Sprague-Dawley or Wistar rats (225-250 g).
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane).
-
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Stabilize the vertebral column using clamps.
-
Induce a contusion injury using a standardized impactor device (e.g., NYU Impactor) with a defined weight drop from a specific height to create a moderate or severe injury.
-
-
This compound Administration:
-
Administer this compound intravenously or intraperitoneally at various doses, either immediately after injury or at specified time points post-injury.
-
-
Post-Operative Care:
-
Provide appropriate post-operative care, including analgesia, hydration, and bladder expression.
-
-
Assessment of Neuroprotection and Functional Recovery:
-
Locomotor Function (BBB Score): Evaluate hindlimb locomotor recovery using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale at regular intervals (e.g., weekly) for several weeks post-injury.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis.
-
Lesion Volume: Measure the extent of the lesion cavity and spared white matter.
-
Neuronal Survival: Quantify the number of surviving motor neurons in the ventral horn.
-
Inflammation: Assess the infiltration of inflammatory cells (e.g., microglia, macrophages) using immunohistochemistry.
-
-
This model is a widely accepted model of focal cerebral ischemia (stroke).
Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Anesthetize the animals.
-
-
Surgical Procedure:
-
Induce MCAO by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 90 minutes) or permanent.
-
-
This compound Administration:
-
Administer this compound intravenously or intraperitoneally at different doses and time points relative to the ischemic insult.
-
-
Assessment of Neuroprotection:
-
Neurological Deficit Score: Evaluate neurological function using a standardized scoring system (e.g., Bederson's score or a composite neuroscore) at 24 and 48 hours post-MCAO.
-
Infarct Volume Measurement: At a predetermined time point (e.g., 48 hours or 7 days), sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). Calculate the infarct volume.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Neuroprotective Effects of this compound in Primary Neuronal Cultures
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control (No Injury) | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Vehicle + OGD/Glutamate | - | 45.3 ± 4.1 | 78.2 ± 6.5 |
| This compound + OGD/Glutamate | 1 µM | Data to be generated | Data to be generated |
| This compound + OGD/Glutamate | 10 µM | Data to be generated | Data to be generated |
| This compound + OGD/Glutamate | 100 µM | Data to be generated | Data to be generated |
Note: The above table is a template. Specific quantitative data for this compound in these in vitro models is not yet available in the public domain and would need to be generated experimentally.
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Spinal Cord Injury
| Treatment Group | BBB Score (4 weeks post-injury) | Motor Neuron Count (per section) |
| Sham | 21 | 38.3 ± 3.6 |
| Vehicle + SCI | 8.5 ± 1.2 | 32.6 ± 1.9 |
| This compound + SCI | Improved locomotor function | 36.2 ± 2.3 |
Table 3: Clinical Efficacy of this compound in Patients with Cervical Myelopathy
| Parameter | Before Treatment (Mean ± SD) | 3 Months After this compound Treatment (Mean ± SD) | p-value |
| JOA Score | 12.4 ± 1.5 | 13.8 ± 1.6 | < 0.01 |
| Grip and Release Test (10s) | 15.6 ± 5.4 | 18.2 ± 5.9 | < 0.01 |
Data adapted from a clinical study on patients with cervical spinal canal stenosis.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experimental designs.
References
Troubleshooting & Optimization
Technical Support Center: Limaprost in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Limaprost in cell culture experiments, focusing on the challenges posed by its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of Prostaglandin E1 (PGE1). It is a potent vasodilator and inhibitor of platelet aggregation.[1] In cell culture, it is often used to study pathways related to vasodilation, inflammation, and cytoprotection. This compound exerts its effects by binding to prostaglandin E series (EP) receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade mediates various cellular responses.
Q2: What are the primary degradation products of this compound in aqueous solutions like cell culture media?
In aqueous environments, this compound is known to degrade into two primary products:
-
17S,20-dimethyl-trans-Δ²-prostaglandin A1 (also referred to as 11-deoxy-Δ¹⁰-PGE₁): This is formed through a dehydration reaction.
-
17S,20-dimethyl-trans-Δ²-8-iso-PGE1 (also referred to as 8-iso-Limaprost): This is formed through an isomerization reaction.[1][3][4]
Water is a key catalyst in these degradation processes.
Q3: How stable is this compound in cell culture media?
The stability of this compound in cell culture media is a significant concern for researchers. Like its parent compound, Prostaglandin E1, this compound is unstable in aqueous solutions. Its degradation is influenced by several factors:
-
Temperature: Degradation increases at higher temperatures. At a standard cell culture temperature of 37°C, degradation can be significant.
-
pH: The pH of the cell culture medium can affect the rate of degradation.
-
Media Composition: The presence of certain components in the media could potentially influence stability.
Q4: Do the degradation products of this compound have biological activity?
This is a critical consideration. While there is no direct research on the specific biological activities of 17S,20-dimethyl-trans-Δ²-prostaglandin A1 and 17S,20-dimethyl-trans-Δ²-8-iso-PGE1, we can infer potential activities from related compounds:
-
Prostaglandin A (PGA) analogs: Some PGA compounds have been shown to possess biological activity, including anti-proliferative and anti-inflammatory effects.
-
8-iso-Prostaglandin E1 (8-iso-PGE1): This compound is known to be a potent vasoconstrictor.
Therefore, it is plausible that the degradation products of this compound are not inert and could exert their own biological effects, potentially confounding experimental results. This underscores the importance of minimizing degradation and accounting for its potential impact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between batches. | Inconsistent degradation of this compound due to differences in preparation or incubation times. | Prepare fresh this compound solutions for each experiment from a powdered stock stored at -20°C. Minimize the time between adding this compound to the media and starting the experiment. |
| Lower than expected cellular response to this compound. | Significant degradation of this compound during the experiment, leading to a lower effective concentration. | 1. Conduct a time-course experiment: Measure the concentration of this compound in your specific cell culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C to determine its stability under your experimental conditions. 2. Replenish this compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Unexpected cellular effects observed. | The observed effects may be due to the biological activity of the this compound degradation products. | 1. Analyze for degradation products: Use LC-MS/MS to quantify the levels of the main degradation products in your cell culture supernatant at the end of the experiment. 2. Test degradation products directly: If commercially available, test the effects of the degradation products on your cells to understand their specific activities. |
Quantitative Data Summary
While specific data for this compound in cell culture media is lacking, the table below provides a general overview of factors influencing its stability, based on data for PGE1 and related compounds.
| Condition | Expected Stability of this compound | Primary Degradation Products |
| Powdered form, stored at -20°C | High | Minimal degradation |
| Stock solution in ethanol or DMSO, stored at -80°C | High | Minimal degradation |
| Aqueous solution (e.g., cell culture medium) at 4°C | Moderate (stable for days to weeks) | 11-deoxy-Δ¹⁰-PGE₁, 8-iso-Limaprost |
| Aqueous solution (e.g., cell culture medium) at 37°C | Low (significant degradation within hours) | 11-deoxy-Δ¹⁰-PGE₁, 8-iso-Limaprost |
Experimental Protocols
Protocol: Quantification of this compound and its Degradation Products in Cell Culture Media by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of this compound and its degradation products from cell culture supernatant.
1. Sample Collection and Preparation:
-
At the end of your cell culture experiment, collect the cell culture supernatant.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Transfer the clear supernatant to a new tube.
-
For quantitative analysis, spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound or another prostaglandin).
2. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Acidify the cell culture supernatant to a pH of approximately 3.5 with a dilute acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
Elute this compound and its degradation products with 5 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from its more hydrophobic degradation products.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for prostaglandins.
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its degradation products. You will need to determine the precursor and product ion pairs for each analyte.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solutions.
Caption: Workflow for analyzing this compound degradation.
Caption: this compound signaling and potential interference.
References
Technical Support Center: Investigating Potential Off-Target Effects of Limaprost
Welcome to the technical support center for researchers utilizing Limaprost. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of prostaglandin E1 (PGE1). Its primary mechanism of action is as an agonist for prostanoid EP receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly the EP2 and EP4 subtypes, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in vasodilation and inhibition of platelet aggregation.
Q2: What are the known on-target effects of this compound that might be misinterpreted as off-target effects in my experimental system?
This compound's potent on-target effects can sometimes be mistaken for off-target phenomena, especially in complex biological systems. The most common on-target effects include:
-
Vasodilation: Leading to changes in blood flow and perfusion in tissue preparations.
-
Anti-platelet Aggregation: This can affect coagulation and hemostasis in in vivo and ex vivo models.
-
Modulation of Inflammation: Prostaglandins have complex roles in inflammation, and this compound can influence inflammatory responses.
-
Nerve Function Normalization: It has been shown to improve blood flow to nerve tissues.
It is crucial to have appropriate controls in your experiments to distinguish these on-target effects from genuine off-target interactions.
Q3: What are the potential off-target effects of this compound?
While specific, quantitative data on a broad panel of off-target interactions for this compound is not extensively published, the primary concern for off-target effects with prostaglandin analogs is cross-reactivity with other prostanoid receptor subtypes. Prostanoid receptors are a family of nine distinct GPCRs (DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP) that mediate the effects of various prostaglandins.[1] Some of these receptors are coupled to different signaling pathways (e.g., Gq to mobilize intracellular calcium, or Gi to inhibit adenylyl cyclase).
Q4: How can I determine if this compound is causing off-target effects in my experiment?
To investigate potential off-target effects, a systematic approach is recommended:
-
Literature Review: Thoroughly review the literature for any reported off-target effects of this compound or other PGE1 analogs in similar experimental systems.
-
Control Experiments:
-
Use a structurally unrelated agonist for the same receptor to see if it phenocopies the effects of this compound.
-
Use a selective antagonist for the intended EP receptor to see if it blocks the observed effect of this compound.
-
If available, use a cell line or animal model lacking the intended EP receptor (knockout).
-
-
Selectivity Profiling: Perform in vitro assays to determine the binding affinity and functional activity of this compound against a panel of other receptors, particularly other prostanoid receptor subtypes.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cross-reactivity with other prostanoid receptors expressed in your cell line. | 1. Profile the prostanoid receptor expression in your cell line using qPCR or other methods. 2. Use selective antagonists for other prostanoid receptors to see if they block the effect of this compound. 3. Perform a cAMP functional assay to determine if this compound is altering cAMP levels in a manner inconsistent with the known signaling of the target EP receptor (e.g., a decrease in cAMP suggesting Gi coupling). |
| Cell line variability or passage number effects. | 1. Maintain a consistent cell passage number for experiments. 2. Regularly verify the expression level of the target EP receptor in the cell line. |
| Ligand degradation. | 1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions according to the manufacturer's recommendations. |
Issue 2: Unexplained Phenotypes in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Activation of other prostanoid receptors leading to systemic effects. | 1. Monitor for known physiological effects associated with other prostanoid receptors (e.g., bronchoconstriction for TP receptor activation). 2. Administer selective antagonists for other prostanoid receptors to see if they mitigate the unexpected phenotype. |
| Pharmacokinetic issues leading to off-target concentrations. | 1. Perform dose-response studies to determine the lowest effective dose. 2. Measure plasma and tissue concentrations of this compound to ensure they are within the expected therapeutic range. |
| Interaction with other signaling pathways. | 1. Conduct pharmacodynamic studies to assess the effect of this compound on biomarkers of other signaling pathways. |
Quantitative Data
Due to the limited availability of public data on the comprehensive off-target binding profile of this compound, the following table summarizes the potential for cross-reactivity with other prostanoid receptors based on the known pharmacology of the prostaglandin receptor family. Researchers are strongly encouraged to experimentally determine the selectivity of this compound in their specific system.
| Receptor Subtype | Primary Endogenous Ligand | Primary Signaling Pathway | Potential for Cross-Reactivity with PGE1 Analogs |
| EP1 | PGE2 | Gq (↑ Intracellular Ca2+) | Moderate |
| EP2 | PGE2 | Gs (↑ cAMP) | High (On-target) |
| EP3 | PGE2 | Gi (↓ cAMP) / Gq | Moderate to High |
| EP4 | PGE2 | Gs (↑ cAMP) | High (On-target) |
| DP1 | PGD2 | Gs (↑ cAMP) | Low to Moderate |
| DP2 (CRTH2) | PGD2 | Gi (↓ cAMP) | Low |
| FP | PGF2α | Gq (↑ Intracellular Ca2+) | Low to Moderate |
| IP | PGI2 (Prostacyclin) | Gs (↑ cAMP) | Low to Moderate |
| TP | Thromboxane A2 | Gq (↑ Intracellular Ca2+) | Low |
Experimental Protocols
Radioligand Binding Assay for Receptor Selectivity
This protocol is used to determine the binding affinity (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human prostanoid receptors (e.g., HEK293-hEP2, HEK293-hFP, etc.).
-
Radioligands specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound.
-
Non-specific binding control (a high concentration of the corresponding unlabeled endogenous ligand).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of a range of concentrations of unlabeled this compound.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity via different Gs- or Gi-coupled receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-hEP4, HEK293-hDP2).
-
Assay Buffer (e.g., HBSS with 0.1% BSA).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).[2][3][4][5]
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and culture overnight.
-
Cell Stimulation:
-
For Gs-coupled receptors: Wash the cells with assay buffer. Add different concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
For Gi-coupled receptors: Wash the cells with assay buffer. Pre-incubate with different concentrations of this compound for 15 minutes. Then, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) and incubate for another 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. For Gs-coupled receptors, determine the EC50 value. For Gi-coupled receptors, determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: this compound's on-target Gs-coupled signaling pathway.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical flow for troubleshooting unexpected results.
References
Troubleshooting Limaprost variability in experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Limaprost and to troubleshoot variability in results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. What are the most likely causes?
A1: Variability in this compound experiments often stems from its inherent instability, particularly its susceptibility to degradation by humidity and hydrolysis.[1][2] Inconsistent results can also arise from issues with solution preparation, storage, experimental conditions, and biological factors.
Troubleshooting Steps:
-
Review Compound Handling and Storage:
-
Problem: this compound powder can degrade when exposed to moisture.[1][2]
-
Solution: Store this compound powder at -20°C in a desiccated environment.[3] Once a vial is opened, aliquot the powder into smaller, single-use vials to minimize repeated exposure to atmospheric moisture. For this compound alfadex, the inclusion complex with α-cyclodextrin offers improved stability against humidity compared to free this compound. Formulations with β-cyclodextrin or ternary complexes with α- and β-cyclodextrins have shown even greater stability.
-
-
Assess Solution Preparation and Stability:
-
Problem: this compound solutions are unstable and should be prepared fresh for each experiment. The choice of solvent and excipients can also impact stability.
-
Solution: Prepare stock solutions in anhydrous DMSO and store them at -80°C for no longer than one year. For working solutions, dilute the stock in the appropriate experimental buffer immediately before use. Avoid repeated freeze-thaw cycles. If using this compound alfadex, be aware that certain excipients like cellulose derivatives (e.g., HPMC) can accelerate degradation in the presence of moisture, while polysaccharides like dextran can enhance stability.
-
-
Standardize Experimental Conditions:
-
Problem: Variations in cell culture conditions, such as media composition, serum percentage, and cell density, can alter cellular responses to this compound.
-
Solution: Maintain consistent cell culture practices. Ensure that cell lines have not undergone significant genetic drift and are routinely tested for mycoplasma contamination. Use the same batch of serum and media for comparative experiments where possible.
-
-
Consider Biological Variability:
-
Problem: Different cell lines or animal strains may exhibit varying expression levels of prostaglandin E (EP) receptors, leading to different sensitivities to this compound. Patient-derived cells can also show significant inter-individual differences in response.
-
Solution: Characterize the expression of EP receptors (especially EP2) in your experimental model. When using primary cells, include a sufficient number of donors to account for biological variability. In animal studies, ensure consistent age, sex, and genetic background within experimental groups.
-
Q2: I am not observing the expected vasodilatory or anti-platelet effects in my in vitro assay. What should I check?
A2: A lack of effect could be due to compound degradation, improper assay setup, or low receptor expression in your model system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound effect.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: Proper preparation is critical for obtaining reliable results.
-
For in vitro experiments:
-
Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 40 mg/mL). Sonication may be necessary to fully dissolve the compound.
-
Store the stock solution in small aliquots at -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
For in vivo experiments:
-
The formulation will depend on the route of administration. For oral administration in rodents, this compound (or this compound alfadex) can be suspended in distilled water or a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
For intravenous administration, a common formulation involves dissolving this compound in a vehicle containing DMSO, PEG300, Tween 80, and saline.
-
Always use freshly prepared formulations for in vivo studies for optimal results.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 70.9 nM | Human Intervertebral Disc (IVD) Cells (NGF expression) |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Tₘₐₓ | Cₘₐₓ | t₁/₂ | Reference |
| Oral | Human | 5 µg | 22.5 min | 2.56 pg/mL | 21.7 min | |
| Oral | Human | 30 µg | 0.5 hr | 13.37 pg/mL | 1.64 hr |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in adherent cells expressing the EP2 receptor.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based)
-
Luminometer, fluorescence reader, or plate reader compatible with the chosen assay kit
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare a solution of the PDE inhibitor in stimulation buffer. Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor. Also, prepare a vehicle control (buffer with PDE inhibitor and the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with stimulation buffer.
-
Add the prepared this compound dilutions and controls to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time should be optimized for your specific cell line and receptor.
-
cAMP Measurement: Follow the instructions provided with your chosen commercial cAMP assay kit to lyse the cells (if required) and measure the intracellular cAMP concentration.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC₅₀ value using a suitable nonlinear regression model.
Protocol 2: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the ability of this compound to inhibit platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2,500 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the adjusted PRP samples to 37°C.
-
Add a specific volume of this compound solution (at various concentrations) or vehicle control (DMSO diluted in PBS) to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).
-
Add the platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmittance for a set time (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximum percentage of aggregation for each this compound concentration. Plot the percent inhibition of aggregation against the this compound concentration to determine the IC₅₀.
Signaling Pathway and Workflow Diagrams
This compound (PGE1 Analog) Signaling Pathway via EP2 Receptor
This compound, a prostaglandin E1 (PGE1) analog, primarily exerts its effects by binding to the EP2 receptor, a Gs protein-coupled receptor. This binding initiates a signaling cascade that increases intracellular cyclic AMP (cAMP). Elevated cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The activation of these pathways leads to various cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Caption: this compound signaling via the EP2 receptor.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing effect of β-cyclodextrin on this compound, a PGE₁ derivative, in this compound alfadex tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Limaprost degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Limaprost to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The main cause of this compound degradation is hydrolysis, specifically a dehydration reaction that is catalyzed by moisture.[1][2] This process is accelerated by exposure to high humidity, temperatures above room temperature, and both acidic and basic conditions. This compound is known to be highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]
Q2: What are the main degradation products of this compound?
A2: In aqueous solutions, this compound primarily degrades into two main products:
-
17S,20-dimethyl-trans-Δ²-PGA₁ (also referred to as 11-deoxy-Δ¹⁰) through dehydration.
-
17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) through isomerization.[2]
Q3: How should I store my solid (powder) this compound?
A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at temperatures of -20°C for long-term storage (up to 3 years). For stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.
Q4: Can I prepare an aqueous stock solution of this compound and store it?
A4: It is strongly advised not to store this compound in aqueous solutions for extended periods. Aqueous solutions of prostaglandins are generally unstable.[4] It is best practice to prepare aqueous solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in an organic solvent and stored at low temperatures.
Q5: What is the best solvent for preparing a this compound stock solution?
A5: For preparing stock solutions, organic solvents such as ethanol, DMSO, or dimethylformamide are recommended. This compound is soluble in these solvents. These stock solutions should then be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound in an aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock. Avoid using aqueous solutions that are more than a day old. |
| Precipitate observed in a frozen aqueous solution. | This compound or other components may have precipitated out during freezing. | Gently shake or briefly sonicate the solution to redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh solution. |
| Visible changes in the solid this compound (e.g., clumping). | Absorption of moisture due to improper storage. | Discard the product as its purity may be compromised. Ensure that the storage container is airtight and stored in a desiccated environment. |
Data on this compound Stability
The stability of this compound can be significantly enhanced through formulation with cyclodextrins.
Table 1: Stability of Solid this compound Formulations at 30°C and 75% Relative Humidity (RH)
| Formulation | Storage Duration | Degradation (%) | Reference |
| This compound alfadex with β-CD | 19 weeks | Chemically stable | |
| This compound in β-CD complex | 4 weeks | ~19% | |
| This compound in α-CD complex | 4 weeks | ~8.1% | |
| This compound in α-/β-CD ternary complex | 4 weeks | ~2.2% |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | Organic Solvent (e.g., Ethanol, DMSO) | -80°C | Up to 2 years |
| Stock Solution | Organic Solvent (e.g., Ethanol, DMSO) | -20°C | Up to 1 year |
| Aqueous Solution | Buffer/Saline | N/A | Not recommended for storage; prepare fresh. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration.
-
Dissolve the heat-stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
4. HPLC Analysis:
-
For each stressed sample, inject an appropriate volume into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with a buffer like ammonium acetate) to separate the parent drug from its degradation products.
-
Monitor the elution using a UV or MS detector.
-
Analyze the chromatograms to determine the retention times and peak areas of this compound and any degradation products.
Visualizations
This compound Degradation Pathway
The following diagram illustrates the primary degradation pathways of this compound in the presence of water.
Caption: Primary degradation pathways of this compound.
This compound Signaling Pathway
This compound, a prostaglandin E1 analog, exerts its effects by acting as an agonist at prostaglandin E2 receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for conducting a stability test on a this compound sample.
Caption: Workflow for this compound stability testing.
References
- 1. Stabilizing effect of β-cyclodextrin on this compound, a PGE₁ derivative, in this compound alfadex tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization mechanism of this compound in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Impact of Excipients on Limaprost Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Limaprost. The following information addresses common stability issues encountered during experimental research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a prostaglandin E1 analog, is through hydrolysis and dehydration, particularly in the presence of moisture. This leads to the formation of degradation products, with the main one being 11-deoxy-Δ10-prostaglandin A1.[1][2] The presence of mobile water can accelerate this degradation process.[1][3]
Q2: Which excipients are known to enhance the stability of this compound?
A2: Certain excipients have been shown to significantly improve the stability of this compound in solid dosage forms. These include:
-
Cyclodextrins (CDs): α-Cyclodextrin and β-Cyclodextrin are effective in stabilizing this compound by forming inclusion complexes.[4] A ternary inclusion complex using both α-CD and β-CD has demonstrated superior stabilizing effects. The stabilization mechanism involves protecting the five-membered ring of this compound from water-catalyzed dehydration and restricting the molecular mobility of water.
-
Polysaccharides: Dextran, dextrin, and pullulan have been found to suppress this compound degradation, even in the presence of significant moisture. These excipients are thought to reduce the mobility of water, thereby hindering the degradation process. Dextran may also stabilize this compound by decreasing the dissociation of the this compound-alfadex complex.
Q3: Are there any excipients that can negatively impact this compound stability?
A3: Yes, some excipients can accelerate the degradation of this compound. Cellulose derivatives, such as hydroxypropylmethylcellulose (HPMC) and hydroxypropylcellulose (HPC-L), have been shown to promote degradation. This is attributed to their higher molecular mobility, which increases the mobility of sorbed water, a key factor in this compound degradation.
Q4: How does humidity affect the stability of this compound formulations?
A4: Humidity is a critical factor affecting this compound stability. Increased exposure to moisture can lead to accelerated degradation through hydrolysis. Therefore, controlling the moisture content and water activity within the formulation is crucial for maintaining the stability of this compound. The selection of excipients that can limit water mobility is a key strategy to mitigate the impact of humidity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound observed in a new solid formulation. | Use of destabilizing excipients like cellulose derivatives (HPMC, HPC-L). | Replace cellulose derivatives with stabilizing excipients such as polysaccharides (dextran, dextrin) or cyclodextrins (α-CD, β-CD). |
| Inconsistent stability results between batches. | High moisture content or uncontrolled humidity during manufacturing and storage. | Implement stringent control over environmental humidity during manufacturing. Ensure the use of appropriate drying techniques like lyophilization and select excipients with low hygroscopicity or those that restrict water mobility. Package the final product in moisture-resistant materials. |
| Formation of unknown peaks during HPLC analysis of stability samples. | Incomplete separation of this compound from its degradation products or interaction with excipients. | Optimize the HPLC method to ensure adequate resolution between the parent drug and all potential degradants. Refer to published analytical methods for this compound. Consider potential interactions between this compound and excipients that might lead to new adducts. |
| Poor stability despite using cyclodextrins. | Suboptimal complexation or dissociation of the inclusion complex. | Confirm the formation of the inclusion complex using techniques like NMR or Raman spectroscopy. Consider preparing a ternary complex with both α-CD and β-CD for enhanced stability. Ensure the manufacturing process (e.g., lyophilization) is optimized for stable complex formation. |
Quantitative Data Summary
The following tables summarize the stability of this compound in the presence of various excipients under specific storage conditions.
Table 1: Impact of Polymeric Excipients on this compound Degradation
| Excipient | Storage Condition | Degradation (%) | Reference |
| HPMC | 25°C / 75% RH | High | |
| HPC-L | 25°C / 75% RH | High | |
| Dextran 40 | 25°C / 75% RH | Suppressed | |
| Dextrin | 25°C / 75% RH | Suppressed | |
| Pullulan | 25°C / 75% RH | Suppressed |
Table 2: Stability of this compound in Cyclodextrin Inclusion Complexes
| Complex | Storage Condition | Degradation (%) | Time | Reference |
| This compound-alfadex (with β-CD) | 30°C / 75% RH | Chemically Stable | 19 weeks | |
| This compound/β-CD complex | 30°C / 75% RH | ~19% | 4 weeks | |
| This compound/α-CD complex | 30°C / 75% RH | 8.1% | 4 weeks | |
| This compound/α-/β-CD ternary complex | 30°C / 75% RH | 2.2% | 4 weeks |
Experimental Protocols
1. Protocol for Assessing this compound Stability in Solid Formulations
This protocol outlines a general procedure for evaluating the impact of excipients on this compound stability.
-
Materials: this compound active pharmaceutical ingredient (API), selected excipients (e.g., HPMC, dextran, α-CD, β-CD), purified water, and other necessary reagents for analysis.
-
Preparation of Formulations:
-
Prepare physical mixtures of this compound with individual excipients at a defined ratio.
-
For inclusion complexes, dissolve this compound and cyclodextrins in an aqueous solution.
-
Lyophilize the aqueous solutions to obtain a solid powder.
-
-
Stability Study:
-
Place the prepared formulations in stability chambers under controlled conditions (e.g., 25°C/75% RH and 30°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 19 weeks).
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC or LC-MS/MS method for the quantification of this compound and its primary degradation product, 11-deoxy-Δ10.
-
The mobile phase, column, and detection wavelength should be optimized for adequate separation and sensitivity.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound and the percentage of the degradation product at each time point.
-
Compare the degradation rates of this compound in the presence of different excipients.
-
2. Protocol for Characterizing Water Mobility using NMR
-
Instrumentation: A suitable NMR spectrometer equipped for solid-state measurements.
-
Sample Preparation:
-
Prepare the this compound formulations with different excipients as described in the stability protocol.
-
Expose the samples to a humidified environment (e.g., 75% RH) for a specific period.
-
-
NMR Measurement:
-
Acquire proton (¹H) or deuterium (²H) NMR spectra.
-
Measure the spin-spin relaxation time (T₂) to assess the molecular mobility of water within the formulation.
-
-
Data Interpretation:
-
Compare the T₂ values across different formulations. Higher T₂ values for water indicate greater mobility, which is often correlated with faster degradation of this compound.
-
Visualizations
Caption: this compound degradation pathway and the influence of excipients.
Caption: Workflow for evaluating the impact of excipients on this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary inclusion complex formation and stabilization of this compound, a prostaglandin E1 derivative, in the presence of α- and β-cyclodextrins in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization mechanism of this compound in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing effect of β-cyclodextrin on this compound, a PGE₁ derivative, in this compound alfadex tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Limaprost in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Limaprost solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffer. What should I do?
A1: this compound has low solubility in aqueous buffers alone. To prepare an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1] After creating a stock solution, you can make further dilutions into your aqueous buffer or isotonic saline.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experiment, as even small amounts can have physiological effects.[1] For completely organic solvent-free aqueous solutions, you can directly dissolve the crystalline solid in aqueous buffers, but be aware that the solubility is limited (approximately 2 mg/mL in PBS, pH 7.2).[1] We do not recommend storing aqueous solutions for more than one day.[1]
Q2: I'm seeing precipitation after diluting my this compound stock solution into my cell culture media. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure that the concentration of this compound in your final working solution does not exceed its solubility limit in the media. You can also try using a formulation with co-solvents. For in vivo experiments, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. When preparing this, add the solvents sequentially and ensure the solution is clear before adding the next solvent. Using this compound alfadex, a complex of this compound with alpha-cyclodextrin, can also improve solubility and stability in aqueous solutions.
Q3: What is the best solvent to use for preparing a high-concentration stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is an excellent choice for a high-concentration stock solution of this compound, with a solubility of approximately 130 mg/mL. Ethanol and dimethylformamide (DMF) are also good options, with solubilities of about 50 mg/mL and 30 mg/mL, respectively. When using DMSO, it is advisable to use a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.
Q4: How should I store my this compound solutions?
A4: this compound in its solid form is stable for at least four years when stored at -20°C. Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. It is best to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.
Q5: I don't have a sonicator. How can I improve the dissolution of this compound?
A5: If a sonicator is unavailable, gentle heating can aid in the dissolution of this compound. However, be cautious with heat as it can potentially degrade the compound. Alternatively, you can try preparing a lower concentration stock solution or using a smaller amount of the powder. For in vivo formulations, ensuring the solvents are added sequentially and mixed thoroughly at each step is crucial for complete dissolution.
Quantitative Solubility Data
| Solvent/System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~130 mg/mL | |
| Ethanol | ~50 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound). It is recommended to use DMSO from a freshly opened bottle.
-
Vortex the solution until the this compound is completely dissolved. Sonication can be used to expedite dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Experiments
-
Thaw a frozen aliquot of the this compound stock solution (prepared in an organic solvent like DMSO as per Protocol 1).
-
Serially dilute the stock solution into your cell culture medium or aqueous buffer to the final desired concentration.
-
Ensure that the final concentration of the organic solvent is minimal and does not exceed a level that could cause cellular toxicity or other undesired effects.
-
Prepare the working solution fresh for each experiment and do not store it for more than a day.
Protocol 3: Preparation of a this compound Formulation for In Vivo Experiments
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution. Mix thoroughly.
-
Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock solution. Mix thoroughly.
-
Add 4.5 volumes of saline for every 1 volume of DMSO stock solution. Mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, sonication or gentle warming may be used to aid dissolution.
-
This formulation should be prepared fresh on the day of use.
Signaling Pathway and Experimental Workflow
This compound is a prostaglandin E1 (PGE1) analog and acts as an agonist at prostaglandin E2 (EP) receptors. Its vasodilatory effects are primarily mediated through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.
References
Technical Support Center: Limaprost in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Limaprost in animal research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action in animal models? A1: this compound is a synthetic analog of prostaglandin E1 (PGE1). Its primary mechanism of action involves binding to prostaglandin E (EP) receptors, which leads to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and has demonstrated neuroprotective and anti-inflammatory effects in various animal models.[2]
Troubleshooting Side Effects
-
Q2: We are observing hypotension and tachycardia in our canine model after oral administration of this compound. Is this an expected side effect and what can we do to manage it? A2: Yes, due to its vasodilatory properties, this compound can be expected to cause a dose-dependent decrease in blood pressure (hypotension).[2] A reflex increase in heart rate (tachycardia) is a common physiological response to a drop in blood pressure. To manage this, consider the following:
-
Dose-Response Assessment: If you have not already, conduct a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with acceptable cardiovascular changes.
-
Monitoring: Continuously monitor cardiovascular parameters using telemetry to understand the onset, magnitude, and duration of the hemodynamic effects.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced cardiovascular changes that could confound the results.
-
-
Q3: Our rat model is exhibiting signs of gastrointestinal distress (diarrhea, soft stools) after receiving this compound. What is the likely cause and how can we mitigate this? A3: Prostaglandins, including PGE1 analogs, are known to stimulate intestinal motility and fluid secretion, which can lead to diarrhea and other gastrointestinal disturbances.[3] This is a known side effect in humans and can be anticipated in animal models. To mitigate this:
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the GI effects.
-
Dose Adjustment: Lowering the dose may reduce the severity of the gastrointestinal side effects.
-
Observation: Closely monitor the animals for signs of dehydration or significant weight loss and provide supportive care as needed in accordance with your institution's animal care and use committee (IACUC) guidelines.
-
-
Q4: We are planning a long-term study in mice and are concerned about potential bleeding risks due to this compound's anti-platelet aggregation effects. What should we look for? A4: this compound inhibits platelet aggregation, which can increase the risk of bleeding. In long-term studies, it is crucial to monitor for any signs of hemorrhage. Be vigilant for:
-
Clinical Signs: Spontaneous bruising, petechiae, blood in the urine or feces, or prolonged bleeding from minor injuries.
-
Hematology: Conduct periodic blood tests to monitor platelet count and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).
-
Necropsy: At the end of the study, perform a thorough gross and histopathological examination of all major organs for any evidence of hemorrhage.
-
Quantitative Data Summary
The following tables summarize potential dose-related side effects of this compound in common animal research models. Please note that this data is illustrative and based on the expected pharmacological effects of a PGE1 analog. Actual results may vary depending on the specific experimental conditions.
Table 1: Potential Cardiovascular Side Effects of this compound in Beagle Dogs (Oral Administration)
| Dose Group (µg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | -2 ± 3 | +5 ± 8 |
| 10 | -15 ± 5 | +20 ± 10 |
| 30 | -25 ± 8 | +45 ± 15 |
| 100 | -40 ± 12 | +70 ± 20 |
Table 2: Potential Gastrointestinal Side Effects of this compound in Sprague-Dawley Rats (Oral Administration, 14-day study)
| Dose Group (µg/kg/day) | Incidence of Diarrhea (%) | Mean Severity Score (1-3) |
| Vehicle Control | 5% | 1.1 |
| 50 | 20% | 1.5 |
| 150 | 45% | 2.2 |
| 500 | 80% | 2.8 |
Experimental Protocols
Protocol 1: Cardiovascular Safety Pharmacology Assessment in Conscious Beagle Dogs via Telemetry
-
Animal Model: Purpose-bred male and female Beagle dogs (n=4-6 per group) surgically implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and electrocardiogram (ECG).
-
Acclimatization: Animals are acclimatized to the study environment and procedures for at least one week prior to the start of the experiment.
-
Dosing: this compound or vehicle is administered orally via gavage. A crossover design is often used, where each animal receives all treatments with a sufficient washout period in between.
-
Data Collection: Cardiovascular parameters are continuously recorded from a pre-dose baseline period (e.g., 24 hours) and for a specified time post-dose (e.g., 24-48 hours).
-
Data Analysis: Changes from baseline in mean arterial pressure, heart rate, and ECG intervals (e.g., QT, PR, QRS) are calculated and statistically analyzed.
Protocol 2: Central Nervous System (CNS) Safety Assessment in Mice using a Modified Irwin Test
-
Animal Model: Male CD-1 or C57BL/6 mice (n=8-10 per group).
-
Dosing: this compound or vehicle is administered via the intended clinical route (e.g., oral gavage).
-
Observation: A trained observer, blinded to the treatment groups, systematically assesses each animal for a range of behavioral and physiological parameters at specified time points post-dose (e.g., 15, 30, 60, 120, and 240 minutes).
-
Parameters Assessed: Include, but are not limited to, changes in alertness, grooming, posture, gait, motor activity, reflexes (e.g., pinna, righting), and autonomic signs (e.g., salivation, piloerection).
-
Scoring: Each parameter is scored using a standardized scoring system. The data is then analyzed to identify any dose-dependent effects on CNS function.
Visualizations
Caption: Signaling pathway of this compound leading to its primary physiological effects.
Caption: General experimental workflow for a preclinical toxicology study.
References
Validation & Comparative
A Comparative Guide for Researchers: Limaprost vs. Alprostadil in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Limaprost and Alprostadil, two prostaglandin E1 (PGE1) analogs, based on available data from research models. The focus is on their mechanisms of action, receptor binding affinities, and effects on key physiological processes relevant to their therapeutic applications.
Overview and Mechanism of Action
This compound and Alprostadil are synthetic analogs of prostaglandin E1 (PGE1) and share similar pharmacological properties, including vasodilation, inhibition of platelet aggregation, and cytoprotective effects.[1][2][3][4][5] Their primary mechanism of action involves binding to and activating prostanoid receptors, particularly the EP receptor subtypes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP triggers a cascade of downstream signaling events that result in the relaxation of smooth muscle cells in blood vessels and the inhibition of platelet activation.
Alprostadil is chemically identical to endogenous PGE1, while this compound is a synthetic derivative. Both are used in clinical settings for conditions associated with compromised blood flow.
Receptor Binding Affinity
| Receptor Subtype | Alprostadil (Ki, nM) | This compound (Ki, nM) |
| EP1 | 36 | Data not available |
| EP2 | 10 | Data not available |
| EP3 | 1.1 | Data not available |
| EP4 | 2.1 | Data not available |
| IP | 33 | Data not available |
| DP | >1000 | Data not available |
| FP | >1000 | Data not available |
| TP | >1000 | Data not available |
| Table 1: Comparative Receptor Binding Affinities (Ki) of Alprostadil and this compound. |
Comparative Efficacy in Research Models
Direct preclinical studies comparing the potency and efficacy of this compound and Alprostadil are limited. However, data from individual studies on their key pharmacological effects are summarized below.
Vasodilation
Both this compound and Alprostadil are potent vasodilators. Their effect is mediated by the relaxation of vascular smooth muscle cells. Quantitative comparative data on their vasodilatory potency (e.g., EC50 values) from head-to-head preclinical studies are not available.
Platelet Aggregation Inhibition
Neuroprotective Effects
Both this compound and Alprostadil have demonstrated neuroprotective properties in animal models. This compound has been shown to improve motor function and increase blood flow to the cauda equina in animal models of lumbar stenosis. In a rat model of chronic spinal cord compression, this compound alfadex (300 μg/kg twice a day) prevented the decline of forced locomotion capability.
Signaling Pathways
The primary signaling pathway for both this compound and Alprostadil involves the activation of EP receptors coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation and inhibition of platelet aggregation.
Figure 1. General signaling pathway for this compound and Alprostadil.
Experimental Protocols
Vasodilation Assessment in Isolated Arteries
A common method to assess the vasodilatory effects of compounds like this compound and Alprostadil is through the use of isolated artery segments mounted in a wire myograph.
Experimental Workflow:
Figure 2. Workflow for assessing vasodilation in isolated arteries.
Methodology:
-
Tissue Preparation: Arteries (e.g., mesenteric or aorta) are dissected from a research animal (e.g., rat, mouse) and placed in a cold physiological salt solution.
-
Mounting: Small segments of the artery are mounted on two small wires in a myograph chamber filled with physiological salt solution, aerated with 95% O2/5% CO2, and maintained at 37°C.
-
Equilibration: The segments are stretched to their optimal resting tension and allowed to equilibrate.
-
Pre-constriction: The arterial segments are contracted with a vasoconstrictor agent like phenylephrine or potassium chloride to induce a stable tone.
-
Drug Administration: Cumulative concentrations of this compound or Alprostadil are added to the chamber.
-
Data Acquisition: Changes in the isometric tension of the arterial segments are continuously recorded.
-
Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone, and a dose-response curve is generated to calculate the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a standard method to evaluate the anti-platelet activity of compounds.
Experimental Workflow:
Figure 3. Workflow for platelet aggregation assay using LTA.
Methodology:
-
Sample Preparation: Whole blood is collected from a subject (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared by differential centrifugation.
-
Assay Setup: A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C. The light transmission is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Drug Incubation: The PRP is incubated with different concentrations of this compound, Alprostadil, or a vehicle control for a specified period.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), collagen, or arachidonic acid, is added to the PRP to induce aggregation.
-
Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission through the sample increases. This change is recorded over time.
-
Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by the test compound is calculated. An IC50 value (the concentration of the drug that inhibits platelet aggregation by 50%) can be determined from a dose-response curve.
Conclusion
This compound and Alprostadil are both effective PGE1 analogs with well-established vasodilatory and anti-platelet aggregation properties. While their general mechanism of action via EP receptor activation and subsequent cAMP increase is understood, a detailed, direct comparison of their potency and receptor binding profiles in preclinical models is not well-documented in publicly available literature. Alprostadil has been more extensively characterized in terms of its binding affinities to various EP receptor subtypes. Future head-to-head preclinical studies are warranted to provide a more definitive comparative analysis of these two important therapeutic agents.
References
A Comparative Guide to Limaprost and Beraprost in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Limaprost and Beraprost, two prostaglandin analogs with significant therapeutic potential, based on available experimental data. The information is intended to assist researchers in designing and interpreting studies involving these compounds.
Introduction
This compound is a synthetic analog of Prostaglandin E1 (PGE1), while Beraprost is a stable, orally active prostacyclin (PGI2) analog.[1] Both compounds are potent vasodilators and inhibitors of platelet aggregation, making them valuable tools in cardiovascular and neurological research.[1] Their primary mechanisms of action, however, are mediated through different prostaglandin receptors, leading to potentially distinct pharmacological profiles. This compound primarily interacts with EP receptors, while Beraprost targets IP receptors.[2][3] This guide delves into the experimental data that differentiates these two molecules.
Quantitative Data Comparison
Table 1: In Vivo Efficacy in a Rat Model of Neuropathic Intermittent Claudication
| Parameter | This compound Alfadex | Beraprost Sodium |
| Dosage | 150 µg/kg, p.o. × 2/day | 30-1000 µg/kg, p.o. × 2/day |
| Effect on Walking Distance | Significant improvement | No improvement |
| Effect on Spinal Cord Blood Flow (SCBF) | Significant improvement | No improvement |
| Data from a study in a rat model of neuropathic intermittent claudication.[1] |
Table 2: In Vitro Anti-Platelet Aggregation Activity of Beraprost
| Agonist | IC50 (nM) |
| U46619 (Thromboxane A2 analog) | 0.2-0.5 |
| Collagen (low concentration) | 0.2-0.5 |
| ADP | 2-5 |
| Epinephrine | 2-5 |
| IC50 values for Beraprost assessed by light scattering aggregometry. Comparative data for this compound under the same conditions is not available. |
Experimental Protocols
Rat Neuropathic Intermittent Claudication Model
This model is used to assess the efficacy of compounds in improving walking distance and blood flow in a condition mimicking lumbar spinal stenosis.
Methodology:
-
Induction of Neuropathic Intermittent Claudication:
-
Anesthetize male Wistar rats.
-
Make a midline incision over the lumbar spine.
-
Insert two small pieces of silicone rubber into the epidural space at the L4 and L6 levels to compress the cauda equina.
-
Suture the incision.
-
-
Drug Administration:
-
Administer this compound alfadex (150 µg/kg) or Beraprost sodium (30-1000 µg/kg) orally twice a day.
-
-
Assessment of Walking Distance:
-
Use a rodent treadmill apparatus.
-
Measure the total distance the rat can walk before exhibiting signs of hind limb weakness or paralysis.
-
-
Measurement of Spinal Cord Blood Flow (SCBF):
-
Use a laser-Doppler flowmeter to measure blood flow in the spinal cord at the level of the compression.
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is used to determine the inhibitory effect of compounds on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in a platelet aggregometer.
-
Add the test compound (this compound or Beraprost) at various concentrations and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, U46619) to induce aggregation.
-
Record the change in light transmission through the PRP suspension for a set period. Increased aggregation leads to increased light transmission.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
-
Ex Vivo Vasodilation Assay (Wire Myography)
This assay assesses the direct vasodilatory effects of compounds on isolated arteries.
Methodology:
-
Artery Isolation and Preparation:
-
Euthanize a laboratory animal (e.g., rat) and dissect the desired artery (e.g., thoracic aorta or mesenteric artery).
-
Place the artery in a cold physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the artery of adhering connective tissue and cut it into small rings (2-3 mm in length).
-
-
Mounting the Arterial Rings:
-
Mount the arterial rings on two small wires in a wire myograph chamber filled with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a standardized resting tension to the rings.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine or U46619) to a stable plateau.
-
Add the test compound (this compound or Beraprost) in a cumulative manner to the chamber.
-
Record the changes in tension as the artery relaxes.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction tension.
-
Determine the EC50 value, which is the concentration of the compound that causes 50% of the maximal relaxation.
-
Signaling Pathways and Experimental Workflows
This compound (PGE1 Analog) Signaling Pathway
This compound, as a PGE1 analog, is expected to primarily act on EP receptors, particularly the Gs-coupled EP2 and EP4 subtypes, to mediate its vasodilatory and anti-platelet effects.
Caption: this compound signaling via EP receptors.
Beraprost (PGI2 Analog) Signaling Pathway
Beraprost, a PGI2 analog, primarily exerts its effects through the IP receptor, which is also coupled to Gs protein and stimulates the production of cAMP.
Caption: Beraprost signaling via the IP receptor.
Experimental Workflow: In Vivo Comparison
The following diagram illustrates a typical workflow for an in vivo comparative study of this compound and Beraprost.
Caption: Workflow for in vivo drug comparison.
Conclusion
This compound and Beraprost are both effective prostaglandin analogs with vasodilatory and anti-platelet properties. The primary distinction lies in their receptor targets, with this compound acting on EP receptors and Beraprost on IP receptors. Experimental data from a rat model of neuropathic intermittent claudication suggests that this compound may be more effective than Beraprost in improving walking distance and spinal cord blood flow in this specific model. However, a comprehensive understanding of their comparative potency requires direct head-to-head in vitro studies measuring IC50 and EC50 values for their key pharmacological effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret future comparative studies of these two important compounds.
References
A Comparative Guide to the Antiplatelet Effects of Limaprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiplatelet effects of Limaprost, a synthetic prostaglandin E1 (PGE1) analog, against other established antiplatelet agents. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. While direct in-vitro comparative data for this compound is limited in publicly available literature, this guide synthesizes available clinical data, information on its mechanism of action, and data from related compounds to provide a valuable comparative overview.
Executive Summary
This compound is an oral antiplatelet and vasodilatory agent used in the treatment of ischemic symptoms associated with thromboangiitis obliterans and for the improvement of symptoms related to acquired lumbar spinal canal stenosis.[1][2][3] Its antiplatelet effect is primarily mediated by an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide compares this compound with thienopyridines (ticlopidine and clopidogrel) and cyclooxygenase (COX) inhibitors (aspirin), which represent different classes of antiplatelet drugs with distinct mechanisms of action.
Comparative Data on Antiplatelet Agents
Due to the scarcity of direct in-vitro comparative studies on this compound's antiplatelet potency, this section presents a summary of available clinical and pharmacokinetic data for this compound, alongside in-vitro data for comparator drugs and related prostaglandin analogs.
Table 1: Pharmacokinetic and Clinical Comparison
| Parameter | This compound | Ticlopidine | Clopidogrel | Aspirin |
| Mechanism of Action | Prostaglandin E1 analog; increases intracellular cAMP | Thienopyridine; irreversible P2Y12 receptor antagonist | Thienopyridine; irreversible P2Y12 receptor antagonist | Cyclooxygenase (COX-1) inhibitor; blocks thromboxane A2 synthesis |
| Administration | Oral | Oral | Oral | Oral |
| Tmax (hours) | ~0.5[4] | 1-3 | ~1 | 0.5-1 |
| Half-life (hours) | ~1.64[4] | 24-36 (single dose), 96 (multiple doses) | ~6 (active metabolite) | 0.25-0.3 (aspirin), 3.2 (salicylate) |
| Clinical Comparison with this compound | In a study on thromboangiitis obliterans, this compound (30 µ g/day ) showed no significant difference in improving ischemic symptoms compared to Ticlopidine (500 mg/day). | See this compound column. | No direct clinical comparison found. | No direct clinical comparison found. |
Table 2: In-Vitro Antiplatelet Activity (IC50 Values)
Disclaimer: The following table includes data for prostacyclin analogs (Beraprost and Iloprost) due to the lack of available in-vitro IC50 data for this compound. These compounds share a similar mechanism of action with this compound and are provided for indicative purposes.
| Compound | Agonist | IC50 (nM) | Reference |
| Beraprost | U46619 (Thromboxane A2 analog) | 0.2-0.5 | |
| Collagen (low concentration) | 0.2-0.5 | ||
| ADP | 2-5 | ||
| Epinephrine | 2-5 | ||
| Iloprost | Collagen (low dose) | 3.6 | |
| Collagen (low dose) + Aspirin | 0.5 | ||
| Prasugrel (active metabolite) | ADP + Collagen | ~700 |
Experimental Protocols
A standard method for evaluating the in-vitro antiplatelet effects of a compound is Light Transmission Aggregometry (LTA) .
Protocol: Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.
2. Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen, arachidonic acid, thrombin).
-
Test compound (this compound or comparator) at various concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
3. Method:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
Add the test compound (or vehicle control) and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the PPP baseline.
-
The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the control.
-
IC50 values (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in the antiplatelet effects of this compound and its comparators.
Caption: this compound signaling pathway in platelets.
References
- 1. Studies on the antiplatelet effect of the stable epoprostenol analogue beraprost sodium and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, this compound alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Limaprost and Other Prostaglandin E1 Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, safety, and pharmacological profiles of Limaprost and other prominent Prostaglandin E1 (PGE1) analogs, including Alprostadil and Misoprostol. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds.
Introduction to Prostaglandin E1 Analogs
Prostaglandin E1 (PGE1) and its synthetic analogs are potent vasodilators with additional properties including inhibition of platelet aggregation, cytoprotection, and anti-inflammatory effects. These therapeutic actions are primarily mediated through agonism at prostanoid EP receptors. Due to their diverse physiological effects, PGE1 analogs are utilized in the management of various conditions characterized by compromised blood flow and tissue ischemia. This guide focuses on a comparative analysis of this compound, an orally active PGE1 analog, with other notable PGE1 analogs such as Alprostadil and Misoprostol.
Mechanism of Action and Signaling Pathway
PGE1 analogs exert their effects by binding to and activating E-prostanoid (EP) receptors, which are G-protein coupled receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
PGE1 Analog Signaling Pathway
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound with other PGE1 analogs for the same indications are limited. The following tables summarize available efficacy data from studies evaluating each drug, often in comparison to placebo or other drug classes.
Table 1: Efficacy in Lumbar Spinal Stenosis
| Drug | Comparator | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | Low-dose this compound (3 µ g/day ) | Overall improvement and drug usefulness | 15 µ g/day was superior. | [1] |
| This compound | Ticlopidine (500 mg/day) | Improvement in ischemic symptoms (Thromboangiitis Obliterans) | No significant difference. | [1] |
| This compound | Pregabalin | Oswestry Disability Index (ODI), VAS for leg pain, initial claudication distance (ICD) | This compound was not inferior to pregabalin or the combination of this compound + pregabalin. Significant improvements in ODI, VAS, and ICD were observed in all groups. | [2][3][4] |
| This compound | Etodolac (NSAID) | SF-36 subscales, leg numbness, neurogenic intermittent claudication distance | This compound showed significantly greater improvements in multiple SF-36 subscales, leg numbness, and walking distance. | |
| This compound | Neurotropin | Leg pain VAS, LBP VAS, walking speed | This compound significantly improved leg pain compared to a combination of Neurotropin and this compound. |
Table 2: Efficacy in Peripheral Arterial Disease (PAD) and Critical Limb Ischemia (CLI)
| Drug | Comparator | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Alprostadil | Placebo | Complete healing of ulcers, major amputation rate | No significant difference in complete healing (18.4% vs 17.2%) or major amputations (12.6% vs 14.6%). | |
| Alprostadil | N/A (Retrospective study) | Improvement in ulcers, pain relief, limb salvage rate | 58.0% showed ulcer improvement, 86.2% had pain improvement, and limb salvage was 72.1%. | |
| Alprostadil | N/A (Prospective study) | Pain relief (VAS score), ulcer healing | Mean VAS score significantly decreased from 8.13 to 2.8 (p<0.0001). 43.33% of patients with ulcers showed marked improvement in wound healing. In a separate study, complete ulcer healing was seen in 50% of patients with stage IV PAD. | |
| Misoprostol | N/A (Pilot study) | Pain-free and maximum walking distance | Significant elongation of pain-free walking distance (129 m to 214 m) and maximum walking distance (304 m to 471 m). | |
| Misoprostol | N/A (Pilot study) | Clinical improvement, vasorelaxation, antiplatelet and fibrinolytic effects | Clinical improvement was observed in all 14 patients after 4 weeks of therapy. |
Pharmacokinetic Profiles
The pharmacokinetic properties of PGE1 analogs vary, influencing their route of administration and dosing frequency.
Table 3: Comparative Pharmacokinetics of PGE1 Analogs
| Parameter | This compound | Alprostadil | Misoprostol |
| Administration | Oral | Intracavernosal, Intraurethral, Intravenous | Oral, Sublingual, Vaginal, Buccal, Rectal |
| Tmax (Time to Peak) | ~0.5 hours | Intracavernosal: 30-60 min; Urethral: ~16 min | Oral: ~27.5 min; Sublingual: ~26 min; Vaginal: ~75 min |
| Elimination Half-life (t½) | ~1.64 hours | 5-10 minutes | ~20-40 minutes (for active metabolite) |
| Metabolism | Rapidly metabolized | ~70-80% metabolized in a single pass through the lungs | Rapidly de-esterified to its active metabolite, misoprostol acid |
| Excretion | Primarily renal | Primarily renal (metabolites) | Primarily renal and fecal (metabolites) |
Safety and Tolerability
The side effect profiles of PGE1 analogs are generally related to their vasodilatory and gastrointestinal effects.
Table 4: Common Adverse Effects of PGE1 Analogs
| Adverse Effect Category | This compound | Alprostadil | Misoprostol |
| Gastrointestinal | Diarrhea, nausea, abdominal discomfort | N/A | Diarrhea, abdominal pain, nausea, flatulence, dyspepsia |
| Cardiovascular | Flushing, headache, dizziness | Hypotension, tachycardia, dizziness | Hypotension (less common) |
| Injection/Application Site | N/A | Penile pain, urethral burning, injection site bruising/hematoma | N/A |
| Other | Increased bleeding tendency, rash, itching | Priapism (prolonged erection), headache, dizziness | Shivering, fever, headache, uterine contractions |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are overviews of common protocols used to assess the efficacy of PGE1 analogs.
Measurement of Microvascular Blood Flow: Laser Doppler Flowmetry
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to assess microvascular blood flow in tissues.
-
Principle: A low-power laser beam is directed at the tissue. Light scattered by moving red blood cells undergoes a Doppler shift in frequency, while light scattered by static tissue remains at the original frequency. The magnitude and frequency distribution of the Doppler-shifted light are proportional to the number and velocity of red blood cells in the sampled volume, providing a measure of tissue perfusion.
-
Protocol Outline:
-
Patient Preparation: The patient rests in a supine position in a temperature-controlled room to ensure stable baseline measurements.
-
Probe Placement: The LDF probe is placed on the skin surface of the area of interest (e.g., the dorsum of the foot in PAD).
-
Baseline Measurement: A baseline recording of blood flow is taken for a specified period (e.g., 15 minutes).
-
Provocation Test (Optional): To assess vascular reactivity, a provocation such as local heating of the skin to 44°C or post-occlusive reactive hyperemia (PORH) can be applied.
-
Data Analysis: The LDF output, typically in arbitrary perfusion units (PU), is recorded and analyzed to determine baseline blood flow and the response to any provocation.
-
Laser Doppler Flowmetry Workflow
Assessment of Platelet Aggregation: Light Transmission Aggregometry
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.
-
Principle: Platelet-rich plasma (PRP) is a turbid suspension. When a platelet agonist is added, platelets aggregate, causing the turbidity of the PRP to decrease and light transmission to increase. The change in light transmission is measured over time.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the PRP is further centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Aggregometry:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are calculated to quantify platelet function.
-
Conclusion
This compound, as an orally active PGE1 analog, offers a convenient administration route compared to the parenteral or localized administration of Alprostadil. The available clinical data, although lacking in direct head-to-head comparisons with other PGE1 analogs, suggests that this compound is effective in improving symptoms associated with lumbar spinal stenosis. Alprostadil and Misoprostol have demonstrated efficacy in peripheral vascular diseases, with Alprostadil being a treatment option for critical limb ischemia and Misoprostol showing promise for intermittent claudication.
The choice of a specific PGE1 analog for therapeutic development or clinical application will depend on the target indication, the desired pharmacokinetic profile, and the tolerability of the associated side effects. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of these potent vasoactive compounds.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the efficacy of this compound and pregabalin as single agents and in combination for the treatment of lumbar spinal stenosis: a prospective, double-blind, randomized controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Effectiveness of Conservative Treatments on Lumbar Spinal Stenosis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Neuroprotective Effects: Limaprost vs. Misoprostol
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of Limaprost and Misoprostol, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Mechanism of Action and Signaling Pathways
This compound:
This compound, an oral prostaglandin E1 analog, exerts its effects primarily through vasodilation and inhibition of platelet aggregation. Its neuroprotective properties are thought to be linked to improved blood flow in nerve tissues and anti-inflammatory effects. The mechanism of action involves binding to specific prostaglandin receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP relaxes vascular smooth muscle cells, enhancing blood circulation. Additionally, this compound has been suggested to aid in the regeneration of nerve tissues.
Misoprostol:
Misoprostol, a synthetic PGE1 analog, functions as a PGE2 receptor agonist, particularly binding to EP2, EP3, and EP4 receptors. Its neuroprotective effects have been investigated in models of intracerebral hemorrhage (ICH) and Alzheimer's disease. In the context of ICH, misoprostol has been shown to reduce brain lesion volume, edema, and neuronal death. This is achieved through the attenuation of inflammatory responses and oxidative damage. The proposed mechanism involves the inhibition of the HMGB1/Src/MMP-2/9 signaling pathway. In a mouse model of Alzheimer's disease, misoprostol demonstrated neuroprotective effects by activating PGE2-EP3 signaling and inhibiting oxidative stress.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key studies. Direct comparative data for this compound and misoprostol is unavailable.
Table 1: Neuroprotective Effects of Misoprostol in a Mouse Model of Intracerebral Hemorrhage
| Parameter | Control (Vehicle) | Misoprostol Treated | Percentage Change |
| **Brain Lesion Volume (mm³) ** | Data not specified | Significantly decreased | - |
| Brain Edema (%) | Data not specified | Significantly decreased | - |
| Neurological Deficit Score | Data not specified | Significantly improved | - |
| HMGB1 Expression | High | Significantly decreased | - |
| Src Kinase Activity | High | Significantly decreased | - |
| MMP-9 Activity | High | Significantly decreased | - |
| Data synthesized from a study on collagenase-induced ICH in mice. |
Table 2: Neuroprotective Effects of Misoprostol in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | APP/PS1 Mice (Control) | APP/PS1 Mice + Misoprostol |
| Spatial Learning & Memory | Impaired | Significantly improved |
| Amyloid Beta (Aβ) Deposition | Increased | Significantly decreased |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly increased |
| Malondialdehyde (MDA) Content | Increased | Significantly decreased |
| EP3 Receptor Expression | Decreased | Increased |
| EP2 and EP4 Receptor Expression | Increased | Decreased |
| Data from a study where APP/PS1 mice were treated with misoprostol (200 μg·kg-1·d-1, p.o.) for 20 weeks. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Intracerebral Hemorrhage (ICH) Model in Mice (for Misoprostol)
-
Animal Model: 12-month-old male mice were used.
-
ICH Induction: Two models were employed:
-
Collagenase-induced ICH: Mice were anesthetized, and a burr hole was made over the right striatum. A needle was inserted into the striatum, and collagenase type VII was infused to induce hemorrhage.
-
Whole blood-induced ICH: Autologous whole blood was infused into the right basal ganglia.
-
-
Drug Administration: Misoprostol was administered intraperitoneally at different time points post-ICH induction.
-
Outcome Measures:
-
Neurological Deficit Scoring: A 28-point neurological scoring system was used to assess motor, sensory, reflex, and balance functions at various time points.
-
Brain Lesion Volume and Edema Measurement: Brains were sectioned and stained (e.g., with cresyl violet) to measure the lesion volume. Brain water content was measured to determine edema.
-
Immunohistochemistry and Western Blotting: Brain sections were analyzed for markers of inflammation (microglia, neutrophils), oxidative stress, HMGB1, Src kinase, and MMP-2/9.
-
2. Alzheimer's Disease (AD) Model in Mice (for Misoprostol)
-
Animal Model: Transgenic mice overexpressing both amyloid precursor protein (APP) and mutant presenilin 1 (PS1) (APP/PS1 mice) were used, along with age-matched wild-type controls.
-
Drug Administration: Mice in the treatment group received misoprostol (200 μg·kg-1·d-1, p.o.) five days a week for 20 weeks.
-
Behavioral Testing: The Morris water maze test was used to assess spatial learning and memory.
-
Biochemical and Histological Analysis:
-
Aβ Deposition: Brain sections were stained with thioflavin S to visualize amyloid plaques.
-
Oxidative Stress Markers: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) content in brain tissue were measured.
-
Western Blotting: The expression levels of microsomal PGE2 synthase (mPGES-1), PGE2, and its receptors (EP2, EP3, EP4) were quantified.
-
Summary and Conclusion
Both this compound and misoprostol, as prostaglandin analogs, exhibit neuroprotective potential through distinct, yet related, mechanisms. This compound's primary neuroprotective action appears to be secondary to its potent vasodilatory and anti-platelet effects, which improve microcirculation in nervous tissues. Misoprostol, on the other hand, has been shown to have more direct neuroprotective effects by modulating specific signaling pathways involved in inflammation and oxidative stress in the context of acute brain injury and chronic neurodegenerative disease models.
For researchers and drug development professionals, the choice between these agents would depend on the specific neurological condition being targeted. This compound may be more suitable for conditions where ischemia and impaired blood flow are the primary drivers of neuronal damage. Misoprostol could be a candidate for conditions with significant inflammatory and oxidative stress components. Further research, including direct comparative studies, is necessary to fully elucidate their relative efficacy and to determine their therapeutic potential in various neurological disorders.
References
- 1. PGE2 receptor agonist misoprostol protects brain against intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. PGE2 receptor agonist misoprostol protects brain against intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Limaprost and Nonsteroidal Anti-inflammatory Drugs (NSAIDs): A Guide for Researchers
This guide provides a detailed, objective comparison of Limaprost, a prostaglandin E1 analog, and nonsteroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy in clinical research, and side effect profiles, supported by experimental data and protocols.
Introduction: A Tale of Two Mechanisms
This compound is a synthetic analog of prostaglandin E1 (PGE1) known for its potent vasodilatory and antiplatelet aggregation properties.[1][2][3] Its primary therapeutic action stems from improving blood flow, particularly in ischemic tissues.[1][4] In contrast, NSAIDs are a broad class of drugs that exert analgesic and anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins involved in pain and inflammation. This fundamental difference in their mechanisms of action dictates their distinct efficacy profiles and associated adverse events.
Mechanism of Action: Signaling Pathways
The therapeutic and adverse effects of this compound and NSAIDs are rooted in their distinct molecular interactions.
-
This compound: As a PGE1 analog, this compound binds to prostaglandin E (EP) receptors on vascular smooth muscle cells and platelets. This interaction activates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation. This improves microcirculation and blood flow to nerve tissues, which is particularly beneficial in conditions like lumbar spinal stenosis (LSS) where nerve root compression compromises blood supply.
-
NSAIDs: NSAIDs inhibit the COX-1 and/or COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins. COX-1 is constitutively expressed and produces prostaglandins that protect the gastrointestinal mucosa and mediate platelet function. COX-2 is typically induced during inflammation and produces prostaglandins that mediate pain and inflammation. By blocking these enzymes, NSAIDs reduce the inflammatory response but can also lead to significant side effects.
Comparative Efficacy: Clinical Trial Data
The most direct comparisons between this compound and NSAIDs have been conducted in the context of lumbar spinal stenosis (LSS), a condition characterized by neurogenic intermittent claudication.
A key multicenter, prospective randomized trial provides significant insights by comparing three treatment arms: this compound alone, NSAIDs alone, and a combination of this compound and NSAIDs over a six-week period.
Key Findings:
-
Radicular Pain: Both this compound and NSAIDs effectively reduced radicular pain (sciatica) on movement. The benefits of this compound for radicular pain were found to be equivalent to those of NSAIDs, with no significant differences detected between the monotherapy groups at the final follow-up.
-
Low Back Pain (LBP): NSAIDs demonstrated a reduction in LBP over the treatment course. In contrast, this compound monotherapy did not significantly affect LBP.
-
Combination Therapy: The combination of this compound and NSAIDs resulted in more favorable outcomes compared to either monotherapy. This included a more prominent and rapid reduction in both LBP and radicular pain.
-
Quality of Life & Function: The combination therapy led to a marked improvement in physical function as measured by the SF-36 subscales when compared with NSAIDs alone. A significant reduction in the Roland-Morris Disability Questionnaire (RDQ) score was also seen with the combination treatment compared to this compound alone.
-
Other Symptoms: this compound was effective in reducing the sensation of foot coldness, an effect not observed with NSAIDs alone.
Table 1: Summary of Clinical Efficacy in Lumbar Spinal Stenosis
| Outcome Measure | This compound Monotherapy | NSAID Monotherapy | This compound + NSAID Combination | Citation(s) |
|---|---|---|---|---|
| Radicular Pain | Significant Reduction (Equivalent to NSAIDs) | Significant Reduction | Prominent & Rapid Reduction | |
| Low Back Pain (LBP) | No Significant Effect | Significant Reduction | Prominent & Rapid Reduction | |
| RDQ Score | No Significant Effect | Not specified vs. This compound | Significant Reduction vs. This compound | |
| SF-36 (Physical) | No Significant Difference vs. NSAIDs | Less Improvement than Combo | Marked Improvement vs. NSAIDs |
| Foot Coldness | Significant Reduction | No Significant Effect | Significant Reduction | |
Side Effect and Safety Profile
The distinct mechanisms of this compound and NSAIDs lead to vastly different safety considerations.
Table 2: Comparative Side Effect Profiles
| Side Effect Category | This compound | NSAIDs | Citation(s) |
|---|---|---|---|
| Gastrointestinal (GI) | Potential for side effects. | High risk of ulcers, bleeding, and perforation due to COX-1 inhibition. Risk is ~4-fold higher than non-users. | |
| Cardiovascular (CV) | Vasodilatory effects. Potential for hypotension when combined with other antihypertensives. | Increased risk of myocardial infarction, stroke, hypertension, and heart failure. This is a class effect for both non-selective and COX-2 selective agents. | |
| Renal | Not highlighted as a major concern. | Can cause reduced renal perfusion, fluid retention, and renal failure. |
| Platelet Function | Inhibits platelet aggregation. Increased bleeding risk with anticoagulants. | Inhibit platelet aggregation (non-selective NSAIDs), increasing bleeding risk. | |
NSAIDs are well-documented to carry significant cardiovascular risks, including an increased incidence of thrombotic events. This risk applies to both traditional non-selective NSAIDs and selective COX-2 inhibitors. Their use is advised with caution, especially in patients with or at high risk for cardiovascular disease. Furthermore, NSAIDs are associated with a substantial risk of gastrointestinal complications.
This compound's primary side effects are related to its vasodilatory action. While it has an antiplatelet effect, the major documented concerns in the literature are interactions that may diminish its efficacy (e.g., with NSAIDs) or enhance bleeding risk when used with other antiplatelet agents.
Experimental Protocols and Methodologies
The following outlines a typical experimental design for a clinical trial comparing these agents, based on the methodology reported in the literature.
Objective: To compare the efficacy and safety of oral this compound with an NSAID for radiculopathy due to lumbar spinal stenosis.
Study Design: A multicenter, prospective, randomized, controlled trial.
Participants: Patients diagnosed with lumbar spinal stenosis presenting with radicular-type neurologic intermittent claudication.
Intervention:
-
Group 1 (this compound): Oral this compound (e.g., 15 µ g/day ).
-
Group 2 (NSAID): Oral NSAID (e.g., Loxoprofen 180 mg/day).
-
Group 3 (Combination): Oral this compound plus an oral NSAID.
-
Duration: 6-8 weeks.
Outcome Measures:
-
Primary: Change from baseline in the Numerical Rating Scale (NRS) for leg pain and low back pain, assessed at rest and on movement.
-
Secondary:
-
Roland-Morris Disability Questionnaire (RDQ) for functional disability.
-
Short Form (SF)-36 for health-related quality of life.
-
Assessment of other symptoms like numbness and cold sensation.
-
Adverse event monitoring.
-
Data Analysis: Statistical analysis to compare changes in outcome measures between the three treatment groups at specified follow-up intervals (e.g., 2, 4, and 6 weeks) and at the end of the study.
Conclusion and Future Directions
The comparative analysis reveals that this compound and NSAIDs are not interchangeable but rather possess distinct and potentially complementary therapeutic profiles.
-
This compound is particularly effective for symptoms arising from neural ischemia, such as radicular pain and numbness, by improving nerve root blood flow. Its lack of efficacy for mechanical low back pain and its favorable cardiovascular and gastrointestinal safety profile are key differentiators.
-
NSAIDs provide broad analgesic and anti-inflammatory effects, effectively treating both radicular and low back pain. However, their utility is significantly limited by well-established gastrointestinal and cardiovascular risks.
For researchers, this suggests that patient stratification is critical. Patients with predominant radicular symptoms and high GI/CV risk may be ideal candidates for this compound. The superior efficacy of combination therapy in LSS highlights a promising area for future research, potentially allowing for lower doses of NSAIDs, thereby mitigating risks while achieving synergistic pain relief.
References
- 1. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Efficacy and Mechanistic Comparison: Limaprost vs. Pregabalin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of limaprost and pregabalin, two pharmacological agents utilized in the management of neuropathic pain, with a particular focus on their application in lumbar spinal stenosis and cervical spondylotic radiculopathy. This analysis is based on head-to-head clinical trial data and preclinical mechanistic studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to inform further research and development.
Mechanisms of Action
This compound and pregabalin exert their therapeutic effects through distinct molecular pathways. This compound, a prostaglandin E1 analogue, primarily acts as a vasodilator and anti-platelet agent, while pregabalin modulates neuronal excitability by binding to a subunit of voltage-gated calcium channels.
This compound Signaling Pathway
This compound is an agonist for prostaglandin E (EP) receptors, initiating a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1][2][3] By binding to EP receptors on vascular smooth muscle cells, it activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This rise in cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in smooth muscle relaxation and subsequent vasodilation. This improved microcirculation is thought to alleviate ischemic conditions in nerve tissues. Additionally, this compound's action on platelet EP receptors inhibits their aggregation, further contributing to improved blood flow.
Pregabalin Signaling Pathway
Pregabalin's mechanism of action involves its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons. The decreased intracellular calcium concentration, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. By dampening this excessive neuronal signaling, pregabalin reduces neuronal excitability and alleviates neuropathic pain.
Head-to-Head Clinical Trial Data
Several randomized controlled trials have directly compared the efficacy and safety of this compound and pregabalin for the treatment of lumbar spinal stenosis (LSS) and cervical spondylotic radiculopathy (CSR).
Efficacy in Lumbar Spinal Stenosis
A prospective, double-blind, randomized, non-inferiority trial by Kim et al. (2016) compared this compound, pregabalin, and a combination of both in patients with LSS. The primary outcome was the change in the Oswestry Disability Index (ODI) score at 8 weeks. The study found that this compound was not inferior to pregabalin or the combination therapy in improving disability. All three groups showed significant improvements in ODI and visual analog scale (VAS) for leg pain over time.
More recently, a prospective, randomized, single-blinded trial by Park et al. (2024) also compared the efficacy of pregabalin and this compound in LSS patients over a 6-week period. This study found significant improvements in VAS for back and leg pain, ODI, and the European Quality of Life 5 Dimensions (EQ-5D) in both treatment groups, with no significant difference between the two drugs.
| Study | Indication | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |
| Kim et al. (2016) | Lumbar Spinal Stenosis | 246 | 1. This compound (15 µ g/day ) 2. Pregabalin (150 mg/day) 3. This compound + Pregabalin | 8 weeks | Baseline-adjusted Oswestry Disability Index (ODI) | This compound was non-inferior to pregabalin and combination therapy. All groups showed significant improvement in ODI and VAS for leg pain. |
| Park et al. (2024) | Lumbar Spinal Stenosis | 222 | 1. This compound (15 µ g/day ) 2. Pregabalin (150 mg/day) | 6 weeks | Visual Analogue Scale (VAS) for back and leg pain | Significant improvements in VAS, ODI, and EQ-5D in both groups with no significant difference between them. |
Efficacy in Cervical Spondylotic Radiculopathy
A randomized trial by Onda and Kimura (2018) compared the efficacy of this compound and pregabalin in patients with cervical spondylotic radiculopathy (CSR) over an 8-week treatment period. Both groups also received nonsteroidal anti-inflammatory drugs (NSAIDs). The study found that pregabalin provided earlier pain relief, with a greater reduction in neck, scapular, and arm pain at 4 weeks. However, at 8 weeks, the this compound-treated group showed a more marked alleviation of arm numbness during movement.
| Study | Indication | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |
| Onda & Kimura (2018) | Cervical Spondylotic Radiculopathy | 46 (35 analyzed) | 1. This compound (15 µ g/day ) + NSAID 2. Pregabalin (up to 150 mg/day) + NSAID | 8 weeks | Numerical Rating Scale (NRS) for pain and numbness | Pregabalin showed earlier pain relief (at 4 weeks). This compound was superior in alleviating arm numbness at 8 weeks. |
Experimental Protocols
The following sections detail the methodologies of the key head-to-head clinical trials.
Kim et al. (2016) - Lumbar Spinal Stenosis
-
Study Design: A prospective, double-blind, double-dummy, randomized controlled non-inferiority trial (ClinicalTrials.gov: NCT01888536).
-
Patient Population: Patients with degenerative lumbar spinal stenosis.
-
Inclusion Criteria (abbreviated): Age > 50 years, symptoms of neurogenic claudication, and radiologically confirmed lumbar spinal stenosis.
-
Exclusion Criteria (abbreviated): Previous lumbar surgery, spinal instability, or other spinal disorders that could cause similar symptoms.
-
Interventions:
-
Group 1: this compound (5 µg three times daily) and a placebo for pregabalin.
-
Group 2: Pregabalin (75 mg twice daily) and a placebo for this compound.
-
Group 3: this compound (5 µg three times daily) and Pregabalin (75 mg twice daily).
-
-
Outcome Measures:
-
Primary: Baseline-adjusted Oswestry Disability Index (ODI) score at 8 weeks.
-
Secondary: Visual Analog Scale (VAS) for leg pain, European Quality of Life-5 Dimensions (EQ-5D), and initial claudication distance (ICD).
-
Park et al. (2024) - Lumbar Spinal Stenosis
-
Study Design: A prospective, randomized, single-center, single-blinded, clinical superiority trial.
-
Patient Population: Patients with Lumbar Spinal Stenosis.
-
Interventions: For 6 weeks, 111 patients per group were administered either this compound or pregabalin following a standard regimen.
-
Outcome Measures:
-
Primary: Visual Analogue Scale (VAS) for back and leg pain.
-
Secondary: Oswestry Disability Index (ODI), European Quality of Life 5 Dimensions (EQ-5D), and sleep quality.
-
Onda and Kimura (2018) - Cervical Spondylotic Radiculopathy
-
Study Design: A randomized controlled trial.
-
Patient Population: Patients with cervical spondylotic radiculopathy (CSR).
-
Inclusion Criteria (abbreviated): Unilateral radicular pain and/or numbness corresponding to a single cervical nerve root, with imaging confirmation of nerve root compression.
-
Exclusion Criteria (abbreviated): Myelopathy, previous cervical spine surgery, or other conditions causing similar symptoms.
-
Interventions:
-
Group 1: this compound (15 µ g/day ) plus a nonsteroidal anti-inflammatory drug (NSAID).
-
Group 2: Pregabalin (starting at 50 mg/day, titrated up to 150 mg/day) plus an NSAID.
-
-
Outcome Measures:
-
Primary: Numerical Rating Scale (NRS) for pain and numbness at rest and during movement.
-
Secondary: Short Form-36 (SF-36), provocation tests, painDETECT questionnaire, and subjective global assessment.
-
Safety and Tolerability
Both this compound and pregabalin are generally well-tolerated, though they are associated with different side effect profiles.
-
This compound: Common side effects are often related to its vasodilatory properties and can include flushing, headache, and gastrointestinal symptoms such as diarrhea and nausea.
-
Pregabalin: The most frequently reported adverse events are related to the central nervous system and include dizziness, somnolence, and headache.
In the head-to-head trials, the incidence of adverse events was generally comparable between the treatment groups, with no new or unexpected safety signals identified.
Conclusion for the Research Community
The available head-to-head clinical evidence suggests that this compound and pregabalin have comparable efficacy in improving pain and function in patients with lumbar spinal stenosis. In the context of cervical spondylotic radiculopathy, pregabalin may offer faster pain relief, while this compound appears to be more effective for numbness.
The distinct mechanisms of action of these two drugs present opportunities for further investigation. For researchers and drug development professionals, future studies could explore:
-
Predictive biomarkers to identify patient subpopulations that may respond better to either this compound or pregabalin.
-
The long-term efficacy and safety of combination therapy.
-
The potential synergistic effects of combining these mechanistically different drugs in preclinical models of neuropathic pain.
-
The development of novel therapeutics that target the prostaglandin E pathway or the alpha-2-delta subunit with improved efficacy and safety profiles.
This comparative guide provides a foundation for understanding the current clinical and mechanistic landscape of this compound and pregabalin, with the aim of stimulating further research into optimized treatments for neuropathic pain conditions.
References
A Comparative In Vitro Analysis of Limaprost's Vasodilatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro vasodilatory effects of Limaprost against other prostaglandin analogs, supported by experimental data and detailed methodologies. This analysis aims to clarify the relative potency and mechanisms of action of these vasodilators in a controlled laboratory setting.
This compound, a synthetic prostaglandin E1 (PGE1) analog, is recognized for its vasodilatory properties. To validate and compare its efficacy, this guide synthesizes available in vitro data on this compound and contrasts it with Alprostadil (another PGE1 analog) and Beraprost (a prostacyclin I2, PGI2, analog).
Comparative Vasodilatory Potency
Direct in vitro comparative studies providing EC50 values for this compound, Alprostadil, and Beraprost in the same vascular bed are limited in the publicly available scientific literature. However, by collating data from various studies on isolated arterial preparations, we can construct a comparative overview. It is important to note that direct comparisons of EC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as the specific vascular bed used, the pre-constricting agent, and tissue origin.
| Drug | Drug Class | Target Receptor | Reported EC50 (Concentration for 50% maximal relaxation) | Vascular Bed |
| This compound | Prostaglandin E1 (PGE1) Analog | EP2/EP4 Receptors | Data not available from direct comparative in vitro studies | - |
| Alprostadil | Prostaglandin E1 (PGE1) Analog | EP2/EP4 Receptors | ~5 x 10⁻⁸ M[1] | Mouse Aorta[1] |
| Beraprost | Prostacyclin (PGI2) Analog | IP Receptor (with some EP4 cross-reactivity)[2][3] | Esuberaprost (active isomer): ~0.4 nM (for cAMP increase)[4] | Rat Pulmonary Arteries |
| Iloprost | Prostacyclin (PGI2) Analog | IP Receptor | 2.4 x 10⁻¹¹ M | Rat Thoracic Aorta |
Note: The EC50 values are sourced from different studies and are not from a head-to-head comparison. They are presented to give a general indication of potency.
Experimental Protocols: Assessing Vasodilation In Vitro
The most common in vitro method for evaluating the vasodilatory effects of pharmacological agents is the wire myography technique using isolated arterial rings.
Wire Myography Protocol Outline:
-
Tissue Preparation:
-
Arteries (e.g., thoracic aorta from rats, porcine coronary arteries) are carefully dissected and cleaned of surrounding connective tissue.
-
The artery is cut into small rings (typically 2-3 mm in length). For some experiments, the endothelium may be mechanically removed to study endothelium-independent effects.
-
-
Mounting:
-
Two fine wires are threaded through the lumen of the arterial ring.
-
The wires are then mounted onto the jaws of a wire myograph. One jaw is attached to a force transducer, and the other to a micrometer for applying tension.
-
-
Equilibration and Viability Check:
-
The mounted arterial ring is submerged in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously aerated with a mixture of 95% O2 and 5% CO2.
-
The ring is gradually stretched to its optimal resting tension.
-
The viability of the tissue is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). Endothelial integrity is often assessed by observing relaxation in response to acetylcholine in a pre-constricted vessel.
-
-
Induction of Contraction:
-
A stable contraction is induced using a vasoconstrictor agent such as phenylephrine or the thromboxane A2 mimetic, U46619.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, the vasodilator drug (e.g., this compound) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
The data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) are calculated.
-
Signaling Pathways of Vasodilation
The vasodilatory effects of this compound and its comparators are mediated through specific G-protein coupled receptors on vascular smooth muscle cells (VSMCs) and, in some cases, endothelial cells.
This compound and Alprostadil (PGE1 Analogs) Signaling Pathway
This compound and Alprostadil exert their vasodilatory effects primarily by activating E-prostanoid (EP) receptors, specifically the EP2 and EP4 subtypes, on VSMCs.
-
Receptor Binding: this compound/Alprostadil binds to EP2/EP4 receptors on the surface of VSMCs.
-
G-protein Activation: This binding activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation and Calcium Reduction: PKA phosphorylates various downstream targets, which ultimately leads to a decrease in intracellular calcium concentrations. This can occur through mechanisms such as phosphorylation and inhibition of myosin light chain kinase (MLCK) and enhancement of calcium sequestration into the sarcoplasmic reticulum.
-
Vasodilation: The reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.
Beraprost (PGI2 Analog) Signaling Pathway
Beraprost primarily acts on the prostacyclin (IP) receptor, though some cross-reactivity with the EP4 receptor has been reported. The signaling cascade shares similarities with the PGE1 pathway but can also involve endothelium-dependent mechanisms.
-
Receptor Binding: Beraprost binds to the IP receptor on both VSMCs and endothelial cells.
-
G-protein Activation: This activates the Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: Similar to the PGE1 pathway, this leads to increased cAMP levels.
-
PKA Activation and Vasodilation (VSMC): In VSMCs, the subsequent activation of PKA leads to a decrease in intracellular calcium and vasodilation.
-
Endothelium-Dependent Vasodilation: In endothelial cells, IP receptor activation can also lead to the production and release of nitric oxide (NO), which diffuses to adjacent VSMCs, activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP), and causes vasodilation. Beraprost-induced vasodilation has been shown to be partially dependent on the endothelium.
References
- 1. Prostaglandin E2 induces vascular relaxation by E-prostanoid 4 receptor-mediated activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Limaprost and Other Peripheral Vasodilators
In the landscape of therapeutic options for peripheral vascular diseases, Limaprost, a prostaglandin E1 analogue, stands as a significant agent for improving ischemic symptoms. This guide provides a detailed comparison of this compound with other prominent peripheral vasodilators: Beraprost, a prostacyclin analogue; Cilostazol, a phosphodiesterase-3 inhibitor; and Sarpogrelate, a selective 5-HT2A receptor antagonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of efficacy data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy
The clinical efficacy of these vasodilators is most frequently evaluated by their ability to improve walking distance in patients with intermittent claudication (IC), a hallmark symptom of peripheral arterial disease (PAD). Other key metrics include changes in the ankle-brachial index (ABI), a measure of blood flow in the lower extremities, and improvements in subjective symptoms such as pain and coldness.
| Drug Class | Drug | Indication(s) | Key Efficacy Outcomes |
| Prostaglandin E1 Analogue | This compound | Thromboangiitis obliterans, Lumbar spinal stenosis | - In patients with lumbar spinal stenosis, this compound (15 µ g/day ) was found to be more effective than a nonsteroidal anti-inflammatory drug (etodolac) in improving health-related quality of life, leg numbness, and walking distance.[1] - A study comparing this compound to pregabalin for lumbar spinal stenosis found this compound to be non-inferior in terms of disability and showed significant improvements in walking distance over an 8-week period.[2][3] |
| Prostacyclin Analogue | Beraprost | Peripheral arterial disease, Pulmonary arterial hypertension | - In a 6-month trial of patients with intermittent claudication, Beraprost (40 μg three times daily) resulted in a greater number of responders (43.5%) with a >50% improvement in pain-free walking distance compared to placebo (33.3%).[4] Pain-free walking distance increased by 81.5% with Beraprost versus 52.5% with placebo.[4] - Beraprost has been shown to be as effective as ticlopidine in treating Buerger's disease and arteriosclerosis obliterans, with most patients showing reduced ulcer size and improvement in pain at rest and cold sensation. |
| Phosphodiesterase-3 Inhibitor | Cilostazol | Intermittent claudication | - Cilostazol (100 mg twice daily) demonstrated a 54% improvement in maximal walking distance from baseline in a 24-week study, compared to a 30% increase with pentoxifylline and 34% with placebo. - Treatment with Cilostazol leads to a 40-60% improvement in maximal walking distance and a 59% improvement in pain-free walking distance. |
| 5-HT2A Receptor Antagonist | Sarpogrelate | Peripheral arterial disease | - A meta-analysis of 12 randomized controlled trials showed that Sarpogrelate significantly improved ankle-brachial index (ABI) levels, dorsalis pedis artery blood flow, and pain-free walking distance. - In a 24-week study of hemodialysis patients with PAD, Sarpogrelate (300 mg/day) increased skin perfusion pressure from 43 ± 17 to 55 ± 15 mmHg, a similar improvement to that seen with Cilostazol. |
Signaling Pathways and Mechanisms of Action
The vasodilatory and antiplatelet effects of these drugs are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and patient selection.
This compound Signaling Pathway
This compound, an oral prostaglandin E1 (PGE1) analog, primarily exerts its effects by binding to prostaglandin E2 (EP) receptors, which are G-protein coupled receptors. This interaction initiates a cascade that leads to vasodilation and inhibition of platelet aggregation, improving blood flow.
Beraprost Signaling Pathway
Beraprost, a stable prostacyclin (PGI2) analogue, acts by binding to prostacyclin (IP) receptors on vascular smooth muscle cells and platelets. This binding activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP inhibits the release of intracellular calcium, causing smooth muscle relaxation and vasodilation, as well as inhibiting platelet aggregation. Beraprost has also been shown to suppress the TGF-β-Smad signaling pathway, which may contribute to its anti-fibrotic effects.
Cilostazol Signaling Pathway
Cilostazol is a selective inhibitor of phosphodiesterase-3 (PDE3). By inhibiting PDE3, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The resulting increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation.
Sarpogrelate Signaling Pathway
Sarpogrelate is a selective antagonist of the serotonin 2A (5-HT2A) receptor. By blocking this receptor, Sarpogrelate prevents serotonin-induced vasoconstriction and platelet aggregation. This leads to vasodilation and improved blood flow.
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the validity and applicability of the findings. Below are representative experimental designs for evaluating peripheral vasodilators.
Representative Clinical Trial Workflow for Intermittent Claudication
Key Methodological Considerations:
-
Patient Population: Trials typically enroll patients with stable, moderate to severe intermittent claudication. Inclusion criteria often specify a certain range for pain-free and maximal walking distances on a standardized treadmill test and an ABI below a defined threshold (e.g., ≤ 0.90).
-
Treadmill Testing: A graded treadmill protocol is commonly used, for example, at a constant speed (e.g., 3.2 km/h) and a gradually increasing incline (e.g., starting at 0% and increasing by 2% every 2 minutes). The primary endpoints are the pain-free walking distance (PFWD) and the maximal walking distance (MWD).
-
Washout Period: In crossover trials or studies involving patients previously on other vasoactive medications, a washout period is necessary to eliminate the effects of prior treatments.
-
Blinding: Double-blinding, where neither the investigators nor the patients know the treatment allocation, is the gold standard to minimize bias.
-
Statistical Analysis: The primary analysis usually involves comparing the change from baseline in walking distances between the treatment and control groups using appropriate statistical tests, such as ANCOVA, with baseline values as a covariate.
Conclusion
This compound and other peripheral vasodilators like Beraprost, Cilostazol, and Sarpogrelate offer distinct mechanisms of action and have demonstrated efficacy in improving symptoms of peripheral vascular diseases. While direct head-to-head comparative trials are limited, the available evidence suggests that all are effective in improving walking distance and other clinical outcomes in patients with intermittent claudication. The choice of agent may depend on the specific patient profile, including comorbidities and potential drug interactions. Future research should focus on well-designed, direct comparative studies to better delineate the relative efficacy and safety of these important therapeutic agents. The detailed understanding of their signaling pathways provides a strong foundation for the development of next-generation therapies for peripheral vascular diseases.
References
- 1. The efficacy of prostaglandin E1 derivative in patients with lumbar spinal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the efficacy of this compound and pregabalin as single agents and in combination for the treatment of lumbar spinal stenosis: a prospective, double-blind, randomized controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
Safety Operating Guide
Regulatory Framework for Pharmaceutical Waste
Proper disposal of Limaprost, a potent prostaglandin E1 analogue, is crucial for laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols minimizes the risk of exposure to personnel and prevents the release of pharmacologically active compounds into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting.
The disposal of pharmaceutical waste, including prostaglandins like this compound, is regulated by various federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. It is imperative that all laboratory personnel are familiar with both national and local regulations pertaining to chemical and pharmaceutical waste.
| Key Regulatory Considerations | Description |
| Waste Classification | Determine if the this compound waste is considered hazardous under RCRA. This may depend on its characteristics (e.g., toxicity) or if it is a listed hazardous waste. |
| Licensed Disposal Vendor | Engage a licensed professional waste disposal company for the collection, transportation, and disposal of this compound waste. |
| Container Management | Use approved, clearly labeled, and sealed containers for waste accumulation.. Specific color-coding may be required for different waste streams (e.g., black for RCRA hazardous waste). |
| Documentation | Maintain accurate records of waste generation and disposal, as required by your institution and regulatory bodies. |
Step-by-Step Disposal Procedure for this compound
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal service. This ensures the complete destruction of the active pharmaceutical ingredient.
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or face shield.
-
Chemical-resistant gloves.
-
A lab coat.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, consult your institution's chemical safety office for specific guidance. In general, do not pour solutions down the drain. Collect them in a designated, sealed, and clearly labeled waste container.
-
Contaminated Packaging: Dispose of empty or contaminated packaging as you would the unused product.
3. Preparing for Disposal:
-
Ensure the waste container is securely closed and stored in a designated secondary containment area away from incompatible materials.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution or disposal vendor.
4. Professional Disposal:
-
The primary and recommended method of disposal is to offer surplus and non-recyclable this compound to a licensed disposal company.
-
A common method employed by these companies is chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
5. Accidental Spills: In the event of a spill:
-
Evacuate personnel from the immediate area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up solid material to avoid creating dust.
-
Collect the spilled material and any contaminated cleaning supplies in a designated hazardous waste container for disposal.
-
Prevent the spilled material from entering drains or waterways.
-
Thoroughly clean the contaminated area.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Limaprost
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Limaprost, a potent prostaglandin E1 analog. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent accidental exposure. The following table summarizes the necessary PPE, drawing from established safety data sheets.[1][2][3]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Face Shield | NIOSH (US) or EN 166 (EU) approved | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant Gloves | Inspected prior to use; compliant with Regulation (EU) 2016/425 and standard EN 374.[1] | Prevents skin contact with the compound. |
| Body Protection | Complete Protective Suit | Selected based on the concentration and amount of the substance. | Provides a barrier against chemical exposure to the body. |
| Respiratory Protection | Full-face Particle Respirator or Full-face Supplied Air Respirator | N100 (US) or P3 (EN 143) respirator cartridges. | Necessary when there is a risk of dust formation or aerosol generation. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to minimize risk. The following workflow outlines the essential steps from preparation to final disposal.
Detailed Operational Protocols
To ensure clarity and adherence to safety standards, the following step-by-step procedures must be followed.
Handling Protocols
-
Preparation : Before handling this compound, ensure that the designated workspace is clean and well-ventilated. Have all necessary equipment and materials, including spill cleanup supplies, readily available.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above. Gloves should be inspected for any signs of damage before use.
-
Compound Handling :
-
When weighing or transferring powdered this compound, do so in a manner that minimizes dust generation. Appropriate exhaust ventilation should be used at places where dust is formed.
-
Avoid all direct contact with the substance. Use appropriate tools for manipulation.
-
If any contact occurs, follow the first-aid measures outlined below immediately.
-
-
Post-Handling : After handling is complete, wash hands and any exposed skin thoroughly with soap and water.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Take the victim to a hospital and consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately. |
Disposal Plan
-
Waste Collection : All waste materials, including unused this compound, contaminated gloves, and other disposable materials, must be collected in a designated, sealed container.
-
Labeling : The waste container must be clearly labeled as hazardous waste, indicating the contents.
-
Professional Disposal : The disposal of this compound waste must be conducted by a licensed professional waste disposal service. Do not dispose of this compound in the regular trash or sewer system.
-
Recommended Disposal Method : The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
By strictly following these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. This commitment to safety is paramount in fostering a culture of responsible scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
